1-(Dibromomethyl)-4-methoxybenzene
Description
Properties
IUPAC Name |
1-(dibromomethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSJOUIUVTBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507727 | |
| Record name | 1-(Dibromomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78926-14-4 | |
| Record name | 1-(Dibromomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Dibromomethyl)-4-methoxybenzene chemical properties and stability
An In-depth Technical Guide on the Chemical Properties and Stability of 1-(Dibromomethyl)-4-methoxybenzene .
Executive Summary
This compound (CAS: [Specific CAS not widely listed; often cited as p-methoxybenzal bromide or
This guide details the physicochemical properties, synthesis logic, stability mandates, and handling protocols required for the rigorous use of this compound in drug development and fine chemical manufacturing.
Physicochemical Profile
The compound features a benzene ring substituted with a methoxy group at the para position and a dibromomethyl group at the ipso position. The electron-donating methoxy group significantly influences the stability of the benzylic position, making the C-Br bonds more labile towards ionization than in unsubstituted toluene derivatives.
| Property | Description / Value |
| Chemical Name | This compound |
| Synonyms | p-Methoxybenzal bromide; |
| Molecular Formula | |
| Molecular Weight | ~295.96 g/mol |
| Appearance | Pale yellow oil or low-melting crystalline solid (dependent on purity) |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Class | gem-Dihalide; Benzylic Halide |
| Key Hazard | Lachrymator; Corrosive (hydrolyzes to HBr); Moisture Sensitive |
Synthesis & Production Logic
The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler radical bromination of 4-methylanisole (p-methoxytoluene). This method is preferred over direct bromination with
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism. The succinimide radical abstracts a benzylic hydrogen, creating a benzylic radical which is resonance-stabilized by the aromatic ring. The p-methoxy group further stabilizes this radical via delocalization, facilitating the second bromination step.
Experimental Protocol (2-Step Radical Bromination)
-
Reagents: 4-Methylanisole (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), AIBN (catalytic) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) – Note: is the modern green alternative. -
Conditions: Reflux (80°C) under anhydrous conditions with UV light initiation.
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-methylanisole in anhydrous solvent under Argon atmosphere.
-
Activation: Add NBS (1.05 eq) and initiator. Heat to reflux until the first equivalent is consumed (monitored by the disappearance of NBS solid/density change).
-
Second Bromination: Add the second portion of NBS (1.05 eq) and continue reflux. The second bromination is kinetically slower due to the steric bulk and electron-withdrawing nature of the first bromine atom.
-
Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1] Crucial: Do not subject to high-temperature distillation as gem-dibromides can eliminate HBr thermally.
Visualizing the Synthesis Pathway
Figure 1: Sequential radical bromination pathway from 4-methylanisole to the target gem-dibromide.
Reactivity & Transformations
The defining characteristic of this compound is its lability towards hydrolysis. Unlike simple alkyl halides, the gem-dibromide moiety acts as a "masked" carbonyl group.
A. Hydrolysis to p-Anisaldehyde
This is the primary decomposition pathway and a synthetic utility. In the presence of water (even atmospheric moisture), the compound hydrolyzes to form p-anisaldehyde.
-
Mechanism:
-type ionization facilitated by the p-methoxy group (which stabilizes the cationic intermediate) formation of gem-halohydrin elimination of HBr Carbonyl formation. -
Rate: Significantly faster than unsubstituted benzal bromide due to the electron-donating methoxy group (+M effect).
B. Nucleophilic Substitution
Direct
Visualizing the Hydrolysis Logic
Figure 2: Hydrolytic decomposition pathway demonstrating the instability of the gem-halohydrin intermediate.
Stability & Handling Guidelines
The stability of this compound is compromised by two main factors: Moisture and Thermal Stress .
Stability Hierarchy
-
Moisture Sensitivity (Critical): The compound is hygroscopic and hydrolytically unstable. Exposure to air will release white fumes of HBr and convert the solid/oil into a liquid mixture of aldehyde and acid.
-
Thermal Instability: Gem-dibromides can undergo thermal elimination of
or HBr at temperatures >100°C, leading to polymerization or tar formation. -
Light Sensitivity: The C-Br bond is photolabile. Prolonged exposure to ambient light will darken the material due to radical decomposition.
Storage & Handling Protocol
-
Atmosphere: Must be stored under dry Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vials with Teflon-lined caps (to prevent light degradation and corrosion of metal caps by HBr).
-
Stabilizers: Commercial preparations may contain traces of
or silver wool to scavenge free acid/halogens.
| Condition | Stability Rating | Consequence of Failure |
| Ambient Air | Poor | Hydrolysis to aldehyde + HBr fumes. |
| Light Exposure | Moderate | Darkening, radical decomposition. |
| Aqueous Acid | Very Poor | Rapid hydrolysis. |
| Aqueous Base | Poor | Rapid hydrolysis to aldehyde (Cannizzaro side reactions possible). |
References
-
Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
Hydrolysis of Benzal Halides: Hill, G. A., & Kropa, E. L. (1933). "The Hydrolysis of Substituted Benzal Chlorides." Journal of the American Chemical Society, 55(6), 2509–2512.
-
p-Anisaldehyde Synthesis: Organic Syntheses, Coll. Vol. 2, p. 549 (1943); Vol. 16, p. 73 (1936). (Describes the hydrolysis of the intermediate to the aldehyde).
-
Benzylic Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for benzylic carbocation stability).
Sources
alpha,alpha-dibromo-4-methoxytoluene synonyms and IUPAC name
Technical Profile: -Dibromo-4-methoxytoluene
Synthetic Utility, Reactivity, and Handling Protocols
Executive Summary
This guide provides a comprehensive technical analysis of the compound, focusing on its nomenclature, physicochemical properties, synthesis via radical bromination, and downstream applications in pharmaceutical intermediate development.
Part 1: Identity & Nomenclature
Precise identification is paramount in regulatory and synthetic contexts. The compound is frequently misidentified with its mono-bromo analog (4-methoxybenzyl bromide).
| Identifier | Value |
| IUPAC Name | 1-(Dibromomethyl)-4-methoxybenzene |
| Common Name | |
| Synonyms | p-Methoxybenzal bromide; 4-Methoxybenzylidene dibromide; 1-Dibromomethyl-4-anisole |
| CAS Number | 27404-85-5 |
| Molecular Formula | |
| SMILES | COc1ccc(cc1)C(Br)Br |
| Molecular Weight | 279.96 g/mol |
Part 2: Physicochemical Profile
The physical state of
| Property | Data / Observation | Notes |
| Physical State | Pale yellow oil to low-melting solid | Tendency to supercool; crystallizes upon standing at 4°C. |
| Boiling Point | ~135–140 °C (at 12 mmHg) | Predicted. Decomposes at high temperatures with evolution of HBr. |
| Solubility | Soluble in | Hydrolyzes rapidly in aqueous media. |
| Stability | Moisture Sensitive | Must be stored under inert atmosphere ( |
| Reactivity Class | Geminal Dihalide / Benzyl Halide | Acts as a hard electrophile; lachrymatory potential. |
Part 3: Synthetic Pathways
The most robust method for synthesizing
Mechanism: Radical Chain Reaction
The reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or benzoyl peroxide. The stoichiometric control of N-Bromosuccinimide (NBS) is the governing factor in selectivity.
Figure 1: Sequential radical bromination pathway. The benzylic position is activated by the aromatic ring, allowing for successive substitution.
Experimental Protocol: Wohl-Ziegler Bromination
Objective: Synthesis of this compound on a 10 mmol scale.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagents:
-
4-Methoxytoluene (1.22 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (3.92 g, 22 mmol) – Recrystallize NBS from water prior to use to remove HBr.
-
AIBN (0.08 g, 0.5 mmol)
-
Solvent:
-Trifluorotoluene (PhCF3) or (Caution: Toxic) (40 mL). Note: PhCF3 is a greener alternative to Carbon Tetrachloride.
-
-
Reaction:
-
Dissolve substrate in solvent. Add NBS and AIBN.
-
Heat to reflux (approx. 80–100°C depending on solvent) under visible light irradiation (optional but accelerates initiation).
-
Monitor by TLC (Hexane/EtOAc 9:1). The mono-bromide appears first; continue reflux until it converts to the di-bromide (approx. 4–6 hours).
-
-
Workup:
-
Cool to
to precipitate succinimide byproduct. -
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude oil is often sufficiently pure (>90%) for hydrolysis steps.
-
For analytical purity, rapid column chromatography on neutral alumina (to prevent hydrolysis) is recommended.
-
Part 4: Reactivity & Applications
The gem-dibromide moiety is a versatile functional group. Its primary utility lies in its ability to generate the aldehyde oxidation state without using strong oxidants (like permanganate or chromate).
1. Hydrolysis to p-Anisaldehyde
This is the most common transformation. The presence of the electron-donating methoxy group at the para position significantly accelerates the rate of hydrolysis via
Figure 2: Hydrolysis mechanism. The gem-diol is a transient species that rapidly dehydrates to the aldehyde.
Protocol:
Dissolve the crude dibromide in Ethanol/Water (1:1). Add 2 equivalents of
2. Precursor for Alkynes (Corey-Fuchs Homologation)
While less common for this specific derivative, gem-dibromides can be converted to terminal alkynes using
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that benzylic halides are potent alkylating agents and lachrymators.
-
Lachrymator: The compound releases vapors that cause severe eye and respiratory irritation.[1] Always handle in a functioning fume hood.
-
Corrosive: Hydrolysis releases Hydrogen Bromide (HBr) gas. Contact with skin causes chemical burns.
-
Storage: Store in a tightly sealed vial, under Argon, in a refrigerator (
). If the color turns from pale yellow to brown/orange, free bromine ( ) has been liberated, indicating decomposition.
References
-
National Institute of Standards and Technology (NIST). "2,6-Dibromo-4-methoxytoluene and related isomers." NIST Chemistry WebBook. Accessed 2024.[2] Link
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. (Classic mechanism reference). Link
-
Sigma-Aldrich (Merck). "Safety Data Sheet: Benzyl Bromide Derivatives." (General safety protocols for lachrymatory benzyl halides). Link
-
PubChem. "Compound Summary: 1-(Bromomethyl)-4-methoxybenzene (Analogous Reactivity)." National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide: Differentiating 4-Methoxybenzyl Bromide and 4-Methoxybenzal Bromide in Synthetic Strategy
Abstract
In the landscape of synthetic organic chemistry, subtle structural modifications can lead to profoundly different chemical reactivities and strategic applications. This in-depth guide addresses two related yet functionally distinct aromatic bromides: 4-methoxybenzyl bromide and 4-methoxybenzal bromide. While differing by only a single bromine atom on the benzylic carbon, their utility in the synthesis of complex molecules, particularly within drug development, is fundamentally divergent. 4-Methoxybenzyl bromide serves as a premier monofunctional electrophile for the installation of the p-methoxybenzyl (PMB) protecting group, a cornerstone for masking hydroxyl and carboxyl functionalities. In stark contrast, 4-methoxybenzal bromide, a geminal dibromide, functions as a stable, masked equivalent of an aldehyde, providing a gateway to carbonyl chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive analysis of their structures, synthesis, disparate reactivities, and strategic deployment, supported by detailed experimental protocols and mechanistic insights.
Structural and Physicochemical Distinction
The foundational difference between these two reagents lies in the oxidation state and functionality of the benzylic carbon. 4-Methoxybenzyl bromide possesses a single bromine atom, rendering the methylene carbon (–CH₂Br) an electrophilic site for monofunctionalization. 4-Methoxybenzal bromide contains two bromine atoms on the same carbon (–CHBr₂), creating a gem-dibromide, which acts as a precursor to a carbonyl group.
This structural variance directly impacts their physicochemical properties.
| Property | 4-Methoxybenzyl Bromide | 4-Methoxybenzal Bromide |
| Structure | ||
| Synonym(s) | p-Methoxybenzyl bromide (PMB-Br), 1-(Bromomethyl)-4-methoxybenzene | 1-(Dibromomethyl)-4-methoxybenzene |
| CAS Number | 2746-25-0[1][2] | 30283-22-6 |
| Molecular Formula | C₈H₉BrO[2][3][4] | C₈H₈Br₂O |
| Molecular Weight | 201.06 g/mol [3][5] | 279.96 g/mol |
| Appearance | Colorless to faint yellow liquid[3][4][6] | Colorless to yellow liquid/low melting solid |
| Boiling Point | ~91 °C @ 1 mmHg[2][3][4] | >140 °C @ 10 mmHg |
| Density | ~1.379 g/mL at 25 °C[3][4] | >1.6 g/mL at 25 °C |
Synthesis Paradigms: Controlling the Degree of Bromination
The selective synthesis of either compound hinges on controlling the stoichiometry of the radical bromination of the common precursor, 4-methylanisole.
Synthesis of 4-Methoxybenzyl Bromide (Monobromination)
The preparation of 4-methoxybenzyl bromide is achieved via a standard free-radical chain reaction, where careful control of stoichiometry prevents over-bromination. The electron-donating methoxy group activates the benzylic position, facilitating radical formation.
Caption: Free-radical mechanism for monobromination.
Experimental Protocol: Synthesis of 4-Methoxybenzyl Bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylanisole (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating at the surface.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.
-
Purification: Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methoxybenzyl bromide as a clear liquid.
Synthesis of 4-Methoxybenzal Bromide (Dibromination)
To achieve geminal dibromination, the stoichiometry is adjusted to provide a second equivalent of the bromine source, driving the reaction to replace both benzylic protons.
Experimental Protocol: Synthesis of 4-Methoxybenzal Bromide
-
Setup: The experimental setup is identical to the monobromination procedure.
-
Stoichiometry: Charge the flask with 4-methylanisole (1.0 eq.) and N-bromosuccinimide (NBS, 2.1 eq.).
-
Initiation: Add AIBN (0.05 eq.).
-
Reaction: Heat the mixture to reflux. The reaction will require a longer period to ensure complete dibromination. Monitor carefully by TLC or GC-MS.
-
Workup and Purification: The workup procedure is identical to that for the monobromo derivative. Purification is typically achieved via vacuum distillation, noting the higher boiling point of the product.
The Functional Dichotomy: A Monofunctional Alkylator vs. a Masked Carbonyl
The divergent applications of these reagents stem directly from their distinct functional groups.
The Role of 4-Methoxybenzyl Bromide: The PMB Protecting Group
4-methoxybenzyl bromide is the quintessential reagent for introducing the p-methoxybenzyl (PMB) protecting group, one of the most versatile and widely used protecting groups for alcohols in multi-step synthesis.[7][8] The reactivity is driven by the formation of a resonance-stabilized benzylic carbocation, making it reactive towards even weak nucleophiles like alcohols under basic conditions (SN1/SN2 mechanism).
Causality of Use: The PMB ether is prized for its robustness. It is stable to a wide range of non-acidic and non-oxidative conditions, including organometallic reagents, hydrides, and basic hydrolysis. Crucially, it can be removed under specific oxidative conditions that leave many other protecting groups intact, providing an orthogonal deprotection strategy.[9][10]
Caption: Strategic workflow using PMB protection.
Protocol: Protection of a Primary Alcohol with PMB-Br
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.
-
Alkylation: Add 4-methoxybenzyl bromide (1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting PMB ether by flash column chromatography on silica gel.
Protocol: Deprotection of a PMB Ether using DDQ
-
Setup: Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 v/v ratio).
-
Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq.) at room temperature. The reaction mixture will typically turn dark. Stir until TLC shows complete cleavage of the PMB ether.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with CH₂Cl₂. Wash the organic layer with saturated sodium thiosulfate to remove DDQ residues, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify the deprotected alcohol via flash chromatography.
The Role of 4-Methoxybenzal Bromide: An Aldehyde Synthon
The gem-dibromide functionality of 4-methoxybenzal bromide makes it a stable, storable precursor to 4-methoxybenzaldehyde (p-anisaldehyde). Its primary transformation is hydrolysis, which converts the C-Br bonds into a C=O bond.
Causality of Use: This reagent is valuable when 4-methoxybenzaldehyde is needed in a synthesis but the aldehyde functionality itself is incompatible with prior reaction steps. The gem-dibromide serves as a "masked" aldehyde that can be revealed at the desired stage.
Caption: Hydrolysis of a gem-dibromide to an aldehyde.
Protocol: Hydrolysis of 4-Methoxybenzal Bromide
-
Setup: In a round-bottom flask, suspend 4-methoxybenzal bromide (1.0 eq.) in a mixture of water and a co-solvent like acetone or THF.
-
Hydrolysis: Add a mild base such as calcium carbonate (CaCO₃) or silver nitrate (AgNO₃) to act as a halide scavenger and drive the reaction.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the formation of 4-methoxybenzaldehyde.
-
Workup: After cooling, filter off any inorganic salts. Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 4-methoxybenzaldehyde can be purified by distillation or recrystallization.
Strategic Application in Drug Development
The choice between these two reagents is a strategic one, dictated by the synthetic plan.
-
4-Methoxybenzyl Bromide is used when a hydroxyl group needs to be temporarily inactivated. For instance, during the synthesis of a complex natural product, a sensitive secondary alcohol might be protected as a PMB ether to allow for a Grignard reaction at a distal site. The PMB group is then removed near the end of the synthesis. Its use in the synthesis of diarylpyrazoles as potential COX-2 inhibitors has been noted.[4]
-
4-Methoxybenzal Bromide is used to install the 4-methoxybenzoyl fragment. For example, if a reaction sequence involves a strongly basic step that would deprotonate or attack an aldehyde, one could carry the gem-dibromide through the sequence and then hydrolyze it in the final step to reveal the desired aldehyde for a subsequent Wittig reaction or reductive amination.
Comparative Safety and Handling
Both reagents are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE). They are potent lachrymators and corrosive.
| Hazard | 4-Methoxybenzyl Bromide | 4-Methoxybenzal Bromide |
| GHS Pictograms | ||
| Primary Hazards | Causes severe skin burns and eye damage[5][6][11][12]. Lachrymator (tear-producing)[6]. | Causes severe skin burns and eye damage. Strong lachrymator. (Inferred from structure and similar compounds). |
| Handling | Use only in a chemical fume hood[6]. Wear protective gloves, clothing, and eye/face protection[11][13]. | Use only in a chemical fume hood. Wear appropriate gloves, clothing, and eye/face protection. |
| Storage | Store in a cool, dry place in a tightly closed container, often in a corrosives area[6]. May be stabilized with K₂CO₃. | Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. |
| Incompatibilities | Strong oxidizing agents, strong bases[6][13]. | Water (for hydrolysis), strong oxidizing agents, strong bases. |
Conclusion
The distinction between 4-methoxybenzyl bromide and 4-methoxybenzal bromide is a clear illustration of a fundamental principle in organic synthesis: functionality dictates function.
-
4-Methoxybenzyl Bromide is a monofunctional protecting group precursor . Its purpose is to reversibly mask the reactivity of an existing functional group (typically an alcohol).
-
4-Methoxybenzal Bromide is a difunctional aldehyde synthon . Its purpose is to serve as a stable, masked form of a carbonyl, allowing for the late-stage introduction of an aldehyde functionality.
For the drug development professional and the research scientist, understanding this functional dichotomy is not merely academic; it is critical for the rational design of efficient, high-yielding, and robust synthetic routes to complex molecular targets.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxybenzyl bromide.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Guidechem. (2021, March 17). How can 4-Methoxybenzyl bromide be synthesized efficiently?.
- LookChem. (n.d.). Cas 2746-25-0, 4-Methoxybenzyl bromide.
- Benchchem. (n.d.). Synthesis routes of 4-Methoxybenzyl bromide.
- Apollo Scientific. (2022, September 16). Safety Data Sheet - 4-Methoxybenzyl bromide.
- Synquest Labs. (2017, March 7). Safety Data Sheet - 4-Methoxybenzyl bromide.
- CymitQuimica. (n.d.). CAS 2746-25-0: 4-Methoxybenzyl bromide.
- ChemicalBook. (n.d.). 4-Methoxybenzyl bromide CAS#: 2746-25-0.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- ChemSrc. (2025, May 20). 4-Methoxybenzyl bromide - 2746-25-0.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl bromide | C8H9BrO | CID 165021. PubChem.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 4-Methoxybenzyl bromide Industrial Grade.
- ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7).
- Apollo Scientific. (n.d.). 2746-25-0 Cas No. | 4-Methoxybenzyl bromide.
- Benchchem. (n.d.). Protecting Group Strategies for Multi-Step Synthesis Involving 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.
- Wikipedia. (n.d.). Protecting group.
- RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
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solubility of 1-(Dibromomethyl)-4-methoxybenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Dibromomethyl)-4-methoxybenzene in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound, also known as p-anisaldehyde dibromoacetal, is a versatile chemical intermediate utilized in a variety of synthetic applications in the pharmaceutical and specialty chemical industries.[1][2] Its utility in organic synthesis is significantly influenced by its solubility in different organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and a detailed experimental protocol for its determination.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" serves as a primary guideline for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure and Polarity of this compound
To understand its solubility, we must first examine the molecular structure of this compound. The molecule consists of a methoxy-substituted benzene ring and a dibromomethyl group. The benzene ring and the methyl ether group contribute to some non-polar character, while the electronegative bromine and oxygen atoms introduce polarity. The presence of the dibromomethyl group, in particular, adds significant molecular weight and polarizability, which will influence its interactions with various solvents.
Hansen Solubility Parameters (HSP)
Predicted Solubility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle and an estimation of its Hansen Solubility Parameters, we can predict the solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Medium to High | The aromatic ring and the overall molecular structure will have favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments that can interact favorably with the polar C-Br and C-O bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The solute cannot act as a hydrogen bond donor, which limits its interaction with the strong hydrogen bonding network of protic solvents. Some solubility is expected due to dipole-dipole interactions. |
| Aqueous | Water | Insoluble | As a largely non-polar organic molecule, it is not expected to be soluble in water. Safety data for similar compounds confirm low water solubility.[6] |
Experimental Determination of Solubility
Given the lack of extensive published quantitative data, experimental determination of the solubility of this compound is highly recommended for any research or development application. The following is a detailed protocol for determining solubility using the equilibrium solubility method.[7]
Materials
-
This compound (solid)
-
A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.
Experimental Workflow
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2746-25-0 Cas No. | 4-Methoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
p-Methoxybenzal Bromide: A Pivot Point in Benzylic Functionalization
This is an in-depth technical guide on the applications of p-Methoxybenzal Bromide (1-(dibromomethyl)-4-methoxybenzene) in organic synthesis.
Executive Summary
p-Methoxybenzal bromide (this compound) is a critical electrophilic intermediate in the functionalization of p-methylanisole derivatives. Distinct from its mono-brominated counterpart (p-methoxybenzyl bromide, PMB-Br), which serves primarily as a protecting group reagent, the gem-dibromide functionality of p-methoxybenzal bromide positions it as a gateway to higher oxidation states of the benzylic carbon—most notably the aldehyde (p-anisaldehyde) and acetal derivatives.
This guide details the synthesis, reactivity profile, and specific applications of p-methoxybenzal bromide, emphasizing its role in the industrial and laboratory-scale production of aromatic aldehydes and stilbenes.
Part 1: Chemical Profile & Critical Distinctions
Structural Identity
-
IUPAC Name: this compound
-
Common Names: p-Methoxybenzal bromide, p-Anisal bromide,
-Dibromo-4-methoxytoluene. -
Molecular Formula: C
H Br O -
Molecular Weight: 279.96 g/mol
-
Physical State: Crystalline solid or viscous oil (depending on purity/temperature).
The "Benzal" vs. "Benzyl" Distinction
A frequent source of error in experimental design is the confusion between the benzal (gem-dibromide) and benzyl (monobromide) derivatives.
| Feature | p-Methoxybenzyl Bromide (PMB-Br) | p-Methoxybenzal Bromide |
| Structure | Ar-CH | Ar-CHBr |
| Oxidation State | Alcohol level (-1) | Aldehyde level (0) |
| Primary Use | Protecting group (PMB ether formation) | Precursor to p-Anisaldehyde |
| Reactivity | S | Hydrolysis / Elimination / Coupling |
Critical Safety Note: Both compounds are potent lachrymators and skin irritants. p-Methoxybenzal bromide is prone to hydrolysis releasing HBr; handle in a fume hood with acid-resistant gloves.
Part 2: Synthesis of p-Methoxybenzal Bromide
The most efficient route to p-methoxybenzal bromide is the Wohl-Ziegler radical bromination of p-methylanisole. This reaction exploits the benzylic stabilization of the radical intermediate.
Mechanism: Radical Chain Reaction
-
Initiation: Homolytic cleavage of the brominating agent (NBS or Br
) by light ( ) or radical initiator (AIBN/Benzoyl Peroxide). -
Propagation 1: Abstraction of a benzylic hydrogen to form the p-methoxybenzyl radical.
-
Propagation 2: Reaction with Br
to form p-methoxybenzyl bromide. -
Second Bromination: The introduction of the first bromine stabilizes the radical further, facilitating the abstraction of the second hydrogen to form the gem-dibromide.
Experimental Protocol: Synthesis from p-Methylanisole
Reagents: p-Methylanisole (10 mmol), N-Bromosuccinimide (NBS, 22 mmol), AIBN (catalytic), CCl
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.
-
Dissolution: Dissolve p-methylanisole in the solvent (0.2 M concentration).
-
Addition: Add NBS (2.2 equivalents) and AIBN (0.05 equivalents).
-
Reaction: Heat to reflux under irradiation (visible light or UV lamp) for 4–6 hours. Monitor by TLC (disappearance of monobromide).
-
Workup: Cool to 0°C to precipitate succinimide. Filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is p-methoxybenzal bromide, often used directly without further purification due to instability.
Part 3: Primary Application – Hydrolysis to p-Anisaldehyde
The dominant application of p-methoxybenzal bromide is as the penultimate intermediate in the synthesis of p-anisaldehyde , a key precursor for pharmaceuticals (e.g., Diltiazem), fragrances, and agrochemicals.
Mechanism: Gem-Diol Instability
Hydrolysis of the gem-dibromide yields a gem-diol (hydrate), which spontaneously dehydrates to the aldehyde.
Protocol: Calcium Carbonate Assisted Hydrolysis
This method uses CaCO
Procedure:
-
Suspension: Suspend p-methoxybenzal bromide (10 mmol) in a mixture of Acetone/Water (1:1, 50 mL).
-
Scavenger: Add CaCO
(15 mmol) or Sodium Acetate (25 mmol). -
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Extraction: Evaporate acetone. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na
SO , and concentrate. Purify via distillation or silica gel chromatography.
Part 4: Advanced Synthetic Applications
Beyond simple hydrolysis, p-methoxybenzal bromide serves as a versatile electrophile for constructing more complex functionalities.
Synthesis of Stilbenes (Reductive Coupling)
p-Methoxybenzal bromide can undergo reductive dimerization to form substituted stilbenes (1,2-bis(4-methoxyphenyl)ethene). This is often achieved using metal powders (Zn, Cu) or low-valent titanium species (McMurry-type conditions).
-
Reagent: Copper powder (Ullmann-type) or Zn/TiCl
. -
Outcome: Formation of the C=C bond between two benzylic carbons.
-
Utility: Synthesis of photo-switchable materials and liquid crystals.
Synthesis of Acylals (Gem-Diacetates)
Reaction with carboxylic acids or anhydrides in the presence of a Lewis acid yields acylals (Ar-CH(OCOR)
-
Reaction:
-
Significance: Acylals are stable to neutral and basic conditions, offering orthogonal protection compared to acetals.
Synthesis of Acetals (Direct Protection)
While acetals are typically made from aldehydes, p-methoxybenzal bromide can react directly with diols (e.g., ethylene glycol) under basic conditions to form cyclic acetals.
-
Advantage: Avoids the separate hydrolysis step if the acetal is the desired target.
-
Conditions: Ethylene glycol, K
CO , reflux in toluene with Dean-Stark trap (to remove water generated if using the aldehyde, or simply to drive the reaction).
Part 5: Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways available from the p-methoxybenzal bromide node.
Figure 1: Reaction network of p-methoxybenzal bromide showing its central role in accessing aldehydes, alkenes, and protected derivatives.
Part 6: References
-
Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
-
Hydrolysis of Gem-Dihalides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Hydrolysis of Aliphatic Halides).
-
Synthesis of p-Anisaldehyde: "Preparation of Anisaldehyde." Organic Syntheses, Coll. Vol. 2, p. 549 (1943). Link (Note: Describes alternative routes, contextualizing the bromide pathway).
-
Reductive Coupling: McMurry, J. E. (1989). "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews, 89(7), 1513–1565. Link
-
Acylal Synthesis: Scroggie, J. G., et al. (1976). "The Reaction of Gem-Dihalides with Carboxylic Acids." Journal of the Chemical Society, Perkin Transactions 1.
An In-Depth Technical Guide to 1-(Dibromomethyl)-4-methoxybenzene: Synthesis, Properties, and Applications for Advanced Research
Introduction
1-(Dibromomethyl)-4-methoxybenzene is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique chemical structure, featuring a gem-dibromomethyl group attached to a methoxy-activated benzene ring, renders it a versatile synthetic intermediate. The presence of two bromine atoms on the benzylic carbon provides a gateway to a variety of chemical transformations, most notably the formation of the corresponding benzaldehyde, which is a crucial precursor in the synthesis of numerous complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, a detailed methodology for its synthesis with mechanistic insights, and a discussion of its current and potential applications in the field of chemical and pharmaceutical research.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂O | Calculated |
| Molecular Weight | 279.96 g/mol | [Calculated based on atomic weights] |
| Density | ~1.7 g/cm³ (estimated) | [Estimated based on related compounds] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | [Inference from similar compounds] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water | [General solubility principles of organic halides] |
Synthesis and Mechanism: A Self-Validating Protocol
The synthesis of this compound is most effectively achieved through the free-radical bromination of 4-methylanisole (also known as p-cresyl methyl ether). This method leverages the stability of the benzylic radical intermediate, which is enhanced by the electron-donating methoxy group on the aromatic ring.
Rationale for Experimental Choices
The selection of a free-radical pathway is crucial to favor substitution on the methyl group over electrophilic aromatic substitution on the electron-rich benzene ring. The use of N-Bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), provides a low and controlled concentration of bromine radicals, which enhances the selectivity for benzylic bromination. Carbon tetrachloride (CCl₄) is an ideal solvent as it is inert under these reaction conditions and readily dissolves the reactants.
Detailed Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylanisole (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Underlying Mechanism of Free-Radical Bromination
The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via free-radical bromination of 4-methylanisole is a reliable method, and its utility as a precursor to 4-methoxybenzaldehyde and in the construction of complex heterocyclic systems is well-established. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). CID 57427086 | C8H8BrO2. National Center for Biotechnology Information. [Link]
-
Chemsrc. (2025, August 20). 1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0. [Link]
-
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. I. A convenient and regiospecific nuclear brominating agent for methoxybenzenes and naphthalenes. The Journal of Organic Chemistry, 44(25), 4733–4735. [Link]
-
Isloor, A. M., Fun, H. K., & Chantrapromma, S. (2015). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. ResearchGate. [Link]
-
iChemical. (n.d.). 1-(Bromomethyl)-4-methoxybenzene, CAS No. 2746-25-0. [Link]
-
ChemBK. (2024, April 9). 1-(Bromomethyl)-4-methoxybenzene. [Link]
-
Oakwood Chemical. (n.d.). 1-(Bromomethyl)-4-methoxybenzene stabilized with K2CO3. [Link]
-
PubChemLite. (n.d.). 1-bromo-2-(bromomethyl)-3-methoxybenzene (C8H8Br2O). [Link]
-
Panda, J., & Ghosh, S. (2007). A Simple Key for Benzylic Mono and gem-Dibromination of Primary Aromatic Amine Derivatives Using Molecular Bromine. ResearchGate. [Link]
-
PubChem. (n.d.). Molecular bromine;styrene | C8H8Br2 | CID 141160129. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 1-bromo-3-(2-bromoethoxy)benzene (C8H8Br2O). [Link]
-
Jurnal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of Resveratrol for Anticancer Activity. [Link]
-
Chen, J., & MacMillan, D. W. C. (2021). Bromine radical-enhanced HAT activity leading to stoichiometric couplings of methylarenes with acid chlorides. Green Chemistry, 23(15), 5576-5581. [Link]
- Google Patents. (n.d.).
-
Saraf, S. D. (1981). A NEW SYNTHESIS OF 4-BROMOMETHYLBENZAL BROMIDE AND 1,4-bis(DIBROMOMETHYL)-BENZENE. SciSpace. [Link]
-
Wang, Y., et al. (2022). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications, 58(84), 11821-11824. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 4-(Dibromomethyl)benzaldehyde by Catalytic Debromophosphoryl- and Phosphonyloxylation of 1,4-Bis(dibromomethyl)benzene with Phosphorus(IV) Acid Methyl Esters and Its Properties | Request PDF. [Link]
-
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
Ajayaghosh, A., & Praveen, V. K. (2008). Supercoiled fibres of self-sorted donor–acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Chemical Communications, (37), 4471-4473. [Link]
-
Wang, X., et al. (2022). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 9(1), 249-265. [Link]
-
Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. [Link]
The Reactivity Landscape of Electron-Rich Benzal Bromides
From Labile Intermediates to Robust Synthons
Executive Summary
Benzal bromides (
This technical guide dissects the reactivity profile of these substrates, offering a self-validating framework for their synthesis, handling, and application in drug development workflows.
Part 1: Mechanistic Underpinnings
To control the chemistry of electron-rich benzal bromides, one must master the electronic "push-pull" dynamics at the benzylic center.
1. The Hydrolysis Pathway (
Dominance)
Unlike electron-deficient analogs (e.g., 4-nitrobenzal bromide) which may require harsh acidic conditions or silver catalysis to hydrolyze, electron-rich variants hydrolyze via a facile
Key Mechanistic Insight: The rate-limiting step is the departure of the first bromide ion. Once formed, the
Figure 1: The
2. Competing Pathways: Elimination vs. Substitution
Researchers often encounter low yields due to competing elimination reactions. Under basic conditions, the benzylic proton (if available, though absent in benzal bromides,
-
Target Product: Benzaldehyde (
) -
Side Product:
-Bromostyrenes (via elimination, if alkyl substituents are present on the ring or if coupling occurs).
Part 2: Synthesis Challenges & Solutions
Synthesizing electron-rich benzal bromides via standard Wohl-Ziegler bromination (NBS/Radical initiator) is fraught with regioselectivity issues.
The "Ring Bromination" Trap: Electron-rich aromatic rings are highly activated toward Electrophilic Aromatic Substitution (EAS). Standard radical conditions often result in ring bromination (nuclear bromination) rather than the desired side-chain bromination.
Optimization Strategy:
-
Solvent Selection: Avoid polar solvents that stabilize ionic intermediates (which favor EAS). Use non-polar solvents like
(traditional, phase-out) or PhCF (Trifluoromethylbenzene) and Cyclohexane (modern, greener). -
Light Source: Use high-intensity visible light (LED) rather than thermal initiation (AIBN) to favor the radical pathway over the ionic pathway.
-
Scavengers: Addition of weak bases (e.g.,
) can neutralize in-situ generated HBr, preventing acid-catalyzed ionic bromination of the ring.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of 4-Methoxybenzal Bromide
Objective: Convert 4-methoxytoluene to 4-methoxybenzal bromide without ring bromination.
Reagents:
-
4-Methoxytoluene (10 mmol)
-
N-Bromosuccinimide (NBS) (2.2 equiv, 22 mmol)
-
Solvent: Trifluoromethylbenzene (PhCF
) or Ethyl Acetate (degassed) -
Initiator: 40W Blue LED (approx. 450 nm)
Workflow:
-
Dissolution: Dissolve 4-methoxytoluene in PhCF
(0.5 M concentration). -
Addition: Add NBS (1.1 equiv) and irradiate with Blue LED at 25°C. Stir vigorously.
-
Monitoring: Monitor by TLC/GC-MS. The mono-bromide (benzyl bromide) will form first.
-
Second Addition: Once mono-bromide peaks, add the second portion of NBS (1.1 equiv). Crucial: Do not add all NBS at once to prevent high local concentrations of Br
. -
Workup: Filter off succinimide. Wash filtrate with cold water (2x) and brine. Dry over MgSO
. -
Purification: Rapid filtration through a short pad of neutral alumina (do not use silica, as acidity triggers hydrolysis).
Protocol B: Controlled Hydrolysis to Aldehyde
Objective: Quantitative conversion of benzal bromide to aldehyde without over-oxidation.
Reagents:
-
Crude Benzal Bromide
-
Solvent: Ethanol/Water (80:20 v/v)
-
Buffer: Sodium Acetate (1.1 equiv)
Workflow:
-
Dissolve benzal bromide in Ethanol.
-
Add aqueous Sodium Acetate solution.
-
Reflux at 80°C for 60 minutes.
-
Endpoint: Solution typically turns clear. TLC shows disappearance of the non-polar dibromide spot.
-
Isolation: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.
Part 4: Data & Reactivity Profile
Table 1: Comparative Reactivity of Substituted Benzal Bromides
| Substituent (Para) | Electronic Effect | Hydrolysis Rate ( | Primary Side Reaction | Stability (Storage) |
| -OMe | Strong Donor | >1000x | Polymerization / Solvolysis | Poor (Days at 4°C) |
| -Me | Weak Donor | ~50x | Elimination | Moderate |
| -H | Neutral | 1x | None | Good |
| -NO | Strong Withdrawer | <0.01x | None (Requires Ag | Excellent |
Note: Relative rates are approximate based on solvolysis data in aqueous acetone.
Part 5: Decision Framework (Graphviz)
Use this logic flow to determine the optimal synthetic route based on your substrate's electronic nature.
Figure 2: Process decision tree for selecting bromination conditions to minimize side reactions.
References
-
Mechanistic Studies on Hydrolysis
- Kinetics of Hydrolysis of Geminal Dihalides.
-
Source: (General Overview & Kinetic Principles).
-
Synthetic Methodology (Bromination)
-
Modern Photocatalytic Approaches
-
Reactivity of Gem-Dibromides
- Differentiation of Diastereotopic Bromine Atoms in SN2 Reactions. Discusses the stereoelectronic effects in gem-dibromide substitution, relevant for understanding the lability of the C-Br bond.
-
Source:
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-(Dibromomethyl)-4-methoxybenzene
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The synthesis of 1-(Dibromomethyl)-4-methoxybenzene (also known as p-methoxybenzal bromide) from 4-methoxytoluene represents a classic but deceptive challenge in radical chemistry. While the Wohl-Ziegler bromination is a standard transformation, this specific substrate presents two competing failure modes that require precise control:
-
Electronic Activation (Nuclear Bromination): The methoxy group (
) is a strong electron-donating group (EDG), significantly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If the concentration of molecular bromine ( ) rises or if the radical chain is inhibited, the reaction will divert toward ring bromination (typically ortho to the methoxy group) rather than the desired benzylic substitution. -
Stoichiometric Control (Mono- vs. Di-bromination): The target is the gem-dibromide. Insufficient brominating agent yields the mono-bromide (p-methoxybenzyl bromide), which is prone to rapid polymerization. Excess reagent or overly harsh conditions can lead to tri-bromination (benzotribromide formation) or degradation.
The Solution: Wohl-Ziegler Protocol
To navigate these challenges, this protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine. NBS maintains a low, steady-state concentration of
Part 2: Mechanistic Grounding & Signaling Pathways
The reaction proceeds via a free-radical chain mechanism. Understanding the stability of the intermediates is crucial for troubleshooting.
Reaction Scheme
(Where Ar = 4-Methoxyphenyl)Mechanistic Visualization
The following diagram illustrates the radical cycle and the critical "off-ramps" where side reactions occur.
Caption: Radical chain propagation for gem-dibromination. Note the competitive ionic pathway (red) which must be suppressed.
Part 3: Detailed Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 4-Methoxytoluene | 122.16 | 1.0 | >98% | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 99% | Bromine Source |
| AIBN | 164.21 | 0.05 | 98% | Radical Initiator |
| Chlorobenzene | 112.56 | N/A | Anhydrous | Solvent (High BP) |
| Hexane/EtOAc | - | - | HPLC Grade | Purification |
Equipment:
-
3-Neck Round Bottom Flask (flame-dried).
-
Reflux Condenser with Calcium Chloride (
) drying tube or inlet. -
Magnetic Stirrer & Oil Bath.
-
High-Vacuum Distillation Setup (for isolation).
Step-by-Step Methodology
Step 1: Reaction Setup[1]
-
Preparation: In a fume hood, charge the 3-neck flask with 4-Methoxytoluene (12.2 g, 100 mmol) and Chlorobenzene (100 mL).
-
Reagent Addition: Add NBS (39.2 g, 220 mmol). Note: NBS should be freshly recrystallized from water if it appears yellow (indicating free
), as free bromine promotes the side reaction. -
Initiator: Add AIBN (820 mg, 5 mmol).
-
Atmosphere: Purge the system with Nitrogen (
) for 5 minutes, then attach the reflux condenser fitted with a drying tube. Moisture excludes the formation of HBr, but excessive moisture hydrolyzes the product.
Step 2: Radical Propagation
-
Heating: Heat the oil bath to 135°C to achieve a vigorous reflux of Chlorobenzene (BP ~131°C).
-
Observation: The reaction is exothermic once initiated. You may observe a color change (pale orange to colorless) or the rising of succinimide to the surface (succinimide is less dense than chlorobenzene/CCl4 and insoluble).
-
Monitoring: Reflux for 3 to 5 hours .
-
QC Check: Take an aliquot, filter, and run 1H-NMR (
). -
Target Signal: Look for the disappearance of the methyl singlet (
2.3 ppm) and the benzyl bromide doublet ( 4.5 ppm). The target benzal proton ( ) typically appears as a singlet downfield around 6.6 - 6.7 ppm .
-
Step 3: Work-up
-
Filtration: Cool the mixture to
to precipitate maximum Succinimide. Filter the solids through a sintered glass funnel. Wash the filter cake with cold Chlorobenzene (2 x 10 mL). -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at
. Do not overheat, as the product is thermally sensitive.
Step 4: Purification (Critical Decision)
-
Pathway A (Immediate Use - Recommended): If the product is an intermediate for p-anisaldehyde, do not isolate. Proceed directly to hydrolysis.
-
Pathway B (Isolation): If the bromide is required, perform Vacuum Distillation .
-
Conditions: High vacuum (< 1 mmHg) is required.
-
Expectation: The product is a high-boiling liquid/low-melting solid. Collect the fraction boiling at approx. 130-140°C @ 15 mmHg (values vary by vacuum strength; use a nomograph).
-
Crystallization Alternative: If the crude solidifies, recrystallize from Ethanol/Hexane (1:4), but ensure solvents are anhydrous to prevent hydrolysis.
-
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of p-methoxybenzal bromide.
Part 4: Technical Data & Validation
Expected Analytical Data
| Parameter | Value / Description |
| Appearance | Pale yellow oil (solidifies upon standing/cooling) |
| 1H NMR ( | |
| Boiling Point | ~145-147°C @ 30 Torr [1] |
| Melting Point | Low melting solid (approx 35-45°C depending on purity) |
| Stability | Hydrolytically Unstable. Converts to p-Anisaldehyde in moist air. |
Troubleshooting Guide
-
Problem: Significant nuclear bromination (ring substitution).
-
Cause: Reaction temperature too low or lack of radical initiation.
-
Fix: Ensure vigorous reflux; add AIBN in portions; check light source if using photo-initiation.
-
-
Problem: Low yield / Polymerization.
-
Cause: Reaction run too long; thermal degradation.
-
Fix: Stop reaction immediately upon consumption of mono-bromide (monitor by TLC/NMR).
-
Part 5: Safety & Handling (E-E-A-T)
-
Lachrymator: Benzal bromides are potent tear agents. All operations must be performed in a high-efficiency fume hood.
-
Corrosive: The product releases HBr upon contact with moisture (skin/lungs).
-
Explosion Hazard: Do not distill the residue to dryness if the crude is dark/tarry, as accumulated peroxides or unstable polymers may decompose violently.
References
-
Tiffeneau, M. (1911).[2] Bulletin de la Societe Chimique de France, 9, 825-8.[2] (Primary source for physical properties).[3][4][5] [2]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Seminal review on Wohl-Ziegler mechanism).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
BenchChem. Application Notes for 4-Methoxybenzyl bromide (Analogous mono-bromide protocols and handling). Link
Sources
Application Note: Selective Benzylic Bromination of p-Methylanisole via Radical-Initiated NBS Protocol
Abstract
This application note provides a comprehensive technical guide for the selective radical bromination of the benzylic position of p-methylanisole to synthesize 4-methoxybenzyl bromide. This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, discusses critical safety considerations, and outlines effective work-up and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Benzylic Bromination
Benzylic bromides are highly valuable synthetic intermediates due to the lability of the carbon-bromine bond, which facilitates a wide range of nucleophilic substitution and organometallic reactions.[1] The targeted synthesis of 4-methoxybenzyl bromide from p-methylanisole is a key transformation, as the product is a widely used protecting group for alcohols and amines in multi-step organic synthesis.[2][3]
The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic positions, is the method of choice for this transformation.[4] The primary advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic substitution on the electron-rich anisole ring.[5][6] This protocol details the use of NBS in conjunction with a radical initiator to achieve high selectivity for the benzylic position.[7]
Mechanistic Rationale: A Radical Chain Pathway
The bromination of p-methylanisole with NBS proceeds via a classic free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[8]
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating.[8][9] Light (hν) can also be used for initiation.[10] The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate the crucial bromine radical (Br•).
Propagation: This stage consists of a self-sustaining cycle.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of p-methylanisole. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[11] The stability of this benzylic radical is a key driving force for the selectivity of the reaction.[6]
-
The HBr generated reacts with NBS to produce a low concentration of molecular bromine (Br₂).[12]
-
The benzylic radical then reacts with this in-situ generated Br₂ to form the desired product, 4-methoxybenzyl bromide, and regenerates a bromine radical, which continues the chain reaction.[10][13]
Termination: The reaction concludes when radicals are consumed through various combination reactions.
Experimental Protocol
This protocol is designed for the synthesis of 4-methoxybenzyl bromide from p-methylanisole on a laboratory scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Methylanisole | 122.17 | 5.0 g | 40.9 mmol | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 7.28 g | 40.9 mmol | Recrystallize if yellow |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.336 g | 2.05 mmol | Radical initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-methylanisole (5.0 g, 40.9 mmol), N-bromosuccinimide (7.28 g, 40.9 mmol), and azobisisobutyronitrile (0.336 g, 2.05 mmol).[7] Add 100 mL of anhydrous carbon tetrachloride.[9] Causality: Anhydrous conditions are critical as the presence of water can lead to the hydrolysis of the desired product.[9]
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[13] The reaction is typically complete within 1-3 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by 50 mL of brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
-
Purification: The crude 4-methoxybenzyl bromide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14][15] Alternatively, for small-scale reactions, purification can sometimes be achieved by recrystallization from a suitable solvent like hexane.
Safety and Handling Precautions
N-Bromosuccinimide (NBS):
-
Corrosive and causes severe skin burns and eye damage.[16]
-
Harmful if swallowed.[17]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18]
-
Handle in a well-ventilated fume hood.[18]
Carbon Tetrachloride (CCl₄):
-
Toxicity Warning: CCl₄ is a toxic and carcinogenic substance and is an ozone-depleting agent.[19] Its use is highly restricted. Alternative solvents such as acetonitrile or trifluorotoluene have been explored.[4][13]
-
If use is unavoidable, stringent safety measures must be in place.[20] Work exclusively in a certified chemical fume hood.[20]
-
Avoid inhalation and skin contact.
Azobisisobutyronitrile (AIBN):
-
Thermally unstable; store in a cool place.
-
Decomposes to release nitrogen gas, which can cause pressure buildup in closed containers.
4-Methoxybenzyl Bromide (Product):
-
Lachrymatory and corrosive. Handle with care in a fume hood.
Characterization of 4-Methoxybenzyl Bromide
The identity and purity of the synthesized 4-methoxybenzyl bromide can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | δ (ppm): 7.31 (d, 2H), 6.88 (d, 2H), 4.49 (s, 2H), 3.81 (s, 3H) |
| ¹³C NMR | δ (ppm): 159.5, 130.3, 129.8, 114.2, 55.3, 33.7[21] |
| Appearance | Colorless to light yellow liquid or low-melting solid.[2][22] |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Inactive NBS: If the NBS is yellow, it may have decomposed. Recrystallization from water can purify it.[9] However, some sources suggest crude NBS gives better yields in the Wohl-Ziegler reaction.[9]
-
Inefficient Initiation: Ensure the reaction is heated to the proper temperature for AIBN decomposition (typically >65°C).[8] Check the age and storage conditions of the AIBN.[23]
-
-
Formation of Byproducts:
-
Ring Bromination: If significant ring bromination is observed, it indicates a higher-than-desired concentration of Br₂. This can be due to the reaction being run in a polar solvent like acetonitrile without a radical initiator, which can favor ionic pathways.[24] Ensure a non-polar solvent and a radical initiator are used for the radical pathway.
-
Over-bromination: The formation of 4-methoxybenzal bromide (dibrominated product) can occur.[1] Using a slight excess of p-methylanisole relative to NBS can help minimize this.[23]
-
-
Work-up Issues:
References
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Benzylic Bromination - Chemistry Steps. [Link]
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
-
Wohl–Ziegler bromination - Wikipedia. [Link]
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature - Sciforum. [Link]
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. [Link]
-
Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. [Link]
-
N-BromoSuccinimide (NBS) reaction - ResearchGate. [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]
-
Predict the major products of the following reactions. (f) p-methylanisole + Br2, light - Pearson. [Link]
-
4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem - NIH. [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]
-
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide - ResearchGate. [Link]
-
Supplementary Information for: - The Royal Society of Chemistry. [Link]
-
separating benzyl bromide : r/chemistry - Reddit. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. Wohl-Ziegler Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. lobachemie.com [lobachemie.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. sciforum.net [sciforum.net]
- 20. fishersci.com [fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. 4-Methoxybenzyl bromide CAS#: 2746-25-0 [m.chemicalbook.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Controlled Hydrolysis of 1-(Dibromomethyl)-4-methoxybenzene
Executive Summary
This application note details the precision hydrolysis of 1-(dibromomethyl)-4-methoxybenzene to 4-methoxybenzaldehyde (
This guide prioritizes a Calcium Carbonate-Buffered Hydrolysis protocol. Unlike harsh caustic hydrolysis (NaOH/KOH) which can induce Cannizzaro disproportionation or aldol condensation, the
Mechanistic Insight & Chemical Logic
The Role of the Methoxy Group
The hydrolysis of benzyl halides is typically an
-
Resonance Stabilization: The oxygen atom in the methoxy group donates electron density into the benzene ring (Mesomeric effect,
). -
Carbocation Formation: When one bromide ion leaves, the resulting benzylic carbocation is stabilized by the electron-donating nature of the methoxy group. This lowers the activation energy for the rate-determining step (ionization).
-
Hydrolysis vs. Elimination: The presence of the second bromine atom on the same carbon (geminal) makes the carbon highly electrophilic. Water attacks the carbocation to form an unstable
-bromoalcohol (gem-halohydrin), which rapidly eliminates HBr to form the carbonyl group.
Reaction Pathway Diagram
Figure 1: Step-wise mechanistic pathway from gem-dibromide to aldehyde, highlighting the critical unstable halohydrin intermediate.
Experimental Protocol: Calcium Carbonate Buffered Hydrolysis
This protocol is designed for a 50 mmol scale . It is scalable to 1 mol with appropriate adjustment of cooling capacity (exotherm management).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| This compound | 279.96 | 1.0 | 14.0 g | Substrate |
| Ethanol (95% or denatured) | 46.07 | N/A | 60 mL | Co-solvent |
| Water (Deionized) | 18.02 | Excess | 30 mL | Nucleophile |
| Calcium Carbonate ( | 100.09 | 1.1 | 5.5 g | Acid Scavenger |
| Toluene | 92.14 | N/A | 50 mL | Extraction Solvent |
Equipment:
-
250 mL Round Bottom Flask (RBF)
-
Magnetic Stir Bar & Hotplate
-
Reflux Condenser
-
Addition Funnel (optional, for larger scales)
-
Vacuum Filtration Setup (Buchner funnel)
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge the Reactor: To the 250 mL RBF, add the 14.0 g of substrate and 60 mL of Ethanol . Stir until the solid is mostly dissolved. Note: Mild heating (30°C) may be required.
-
Buffer Addition: Add 5.5 g of Calcium Carbonate powder to the solution. It will not dissolve; a white suspension will form.
-
Nucleophile Addition: Add 30 mL of water to the suspension.
Phase 2: Hydrolysis (Reflux)
-
Initiate Reflux: Heat the mixture to a gentle reflux (
bath temperature). -
Reaction Monitoring: Maintain reflux for 2 to 4 hours .
-
CO₂ Evolution: You will observe gas evolution (
) as the neutralizes the generated HBr. -
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting material (high
) should disappear, and the aldehyde spot (lower , UV active) should appear.
-
Phase 3: Workup & Isolation
-
Quench & Filter: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove unreacted
and the calcium salts ( ). Wash the filter cake with 10 mL ethanol. -
Solvent Removal: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the bulk of the ethanol. An oily residue/aqueous mixture will remain.
-
Extraction: Transfer the residue to a separatory funnel. Add 50 mL Toluene and 20 mL Water . Shake and separate phases.
-
Why Toluene? It effectively extracts the aldehyde while leaving inorganic salts in the water.
-
-
Wash: Wash the organic layer with 20 mL saturated
(to remove trace acid) followed by 20 mL Brine . -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Phase 4: Purification (Optional but Recommended)
For high-purity applications (>99%), purify via Vacuum Distillation .
-
Boiling Point:
at 1 atm (approx. at 10-12 mmHg). -
Alternative: Bisulfite adduct formation can be used to isolate the aldehyde from non-carbonyl impurities.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Solvent Ratio (EtOH:H₂O) | 2:1 to 3:1 | Too much water: Substrate precipitates, slowing reaction. Too much EtOH: Solvolysis competes (forming acetal side products). |
| pH Control | 5.0 - 7.0 | pH < 4: Acid-catalyzed polymerization of the aldehyde. pH > 9: Cannizzaro reaction (disproportionation to alcohol/acid). |
| Temperature | Reflux ( | Low Temp: Reaction stalls at the halohydrin stage. High Temp: Degradation of product (oxidation). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Polymer | Acid concentration too high during reflux. | Ensure |
| Starting Material Persists | Inufficient water or temperature too low. | Check reflux vigor. Add 10% more water to improve nucleophile availability. |
| Product is Diethyl Acetal | Ethanol acted as nucleophile (Solvolysis). | Add dilute HCl (1M) during workup to hydrolyze the acetal back to aldehyde. |
Workflow Visualization
Figure 2: Operational workflow from reactant charging to final purification.
Safety & Handling (HSE)
-
Lachrymator Hazard: The starting material, this compound, is a benzyl bromide derivative. It is a potent lachrymator (tear gas) and skin irritant.
-
Control: All weighing and handling must occur inside a functioning fume hood.
-
-
Corrosive Byproducts: The reaction generates HBr. While
neutralizes it, the headspace of the reaction vessel may still contain HBr vapors before neutralization is complete. -
Flammability: Ethanol and Toluene are flammable. Ensure all heating is done via oil bath or heating mantle; no open flames.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for gem-dihalide hydrolysis protocols).
-
Organic Syntheses. Hydrolysis of Gem-Dihalides. (General methodology validation).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic grounding for
hydrolysis of benzylic halides). -
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7772, 4-Methoxybenzaldehyde.
Sources
Harnessing the Versatility of the p-Methoxybenzylidene Acetal: A Strategic Precursor in Complex Synthesis
An Application Guide for Researchers
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the judicious selection of protecting groups is paramount. The p-methoxybenzylidene (PMP) acetal has emerged as a uniquely versatile protecting group for 1,2- and 1,3-diols. While traditionally formed from p-methoxybenzaldehyde, its true power lies not in its stability, but in the diverse and controllable pathways for its cleavage. This guide provides a comprehensive overview of the PMP acetal, reframing it as a "masked precursor" that, upon selective deprotection, can reveal a free diol, a mono-protected p-methoxybenzyl (PMB) ether, or a mono-protected p-methoxybenzoate ester. We provide detailed mechanistic insights, step-by-step protocols, and troubleshooting advice for the strategic application of this powerful synthetic tool.
Introduction: Beyond Simple Diol Protection
The protection of diols is a fundamental strategy in the synthesis of polyfunctional molecules like carbohydrates, nucleosides, and macrolides.[1] Among the arsenal of available protecting groups, arylmethylene acetals are workhorses of carbohydrate chemistry.[2][3] The p-methoxybenzylidene (PMP) acetal, derived from p-methoxybenzaldehyde (anisaldehyde), offers significant advantages over the simpler benzylidene acetal. The electron-donating p-methoxy group enhances the acetal's reactivity towards acid-catalyzed hydrolysis and oxidative cleavage, allowing for deprotection under milder conditions.[2] For instance, p-methoxybenzylidene acetals hydrolyze approximately 10 times faster than their benzylidene counterparts.[2]
This enhanced reactivity is the key to its versatility. The PMP acetal is not merely a placeholder; it is a strategic functional group that can be selectively transformed, via different cleavage mechanisms, into distinct products. This guide explores the three primary cleavage pathways:
-
Acid-Catalyzed Hydrolysis: The classic deprotection to regenerate the parent diol.
-
Regioselective Reductive Opening: To unmask one hydroxyl group while leaving the other protected as a stable p-methoxybenzyl (PMB) ether.
-
Oxidative Cleavage: To generate a hydroxy p-methoxybenzoate ester.
This strategic diversity allows a synthetic chemist to install a single protecting group and decide, several steps later, which of three distinct structural motifs to reveal.
Mechanism of Acetal Formation
The formation of a PMP acetal is typically an acid-catalyzed reaction between a diol and p-methoxybenzaldehyde or its dimethyl acetal. The reaction proceeds via protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl and elimination of water generates a resonance-stabilized oxonium ion, which is then trapped by the second hydroxyl group to form the cyclic acetal.[4]
Caption: Regioselective reductive cleavage pathways.
Oxidative Cleavage (Benzoate Ester Formation)
The electron-rich nature of the p-methoxyphenyl ring makes PMP acetals susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of water can oxidatively cleave the acetal to furnish a mono-p-methoxybenzoate (anisate) ester, leaving the other hydroxyl group free. [2]This transformation is particularly useful as it is orthogonal to the reductive cleavage and provides access to a different class of mono-protected diols.
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be required for specific substrates.
Protocol 1: Formation of Methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside
-
Objective: To protect the 4- and 6-position hydroxyls of methyl α-D-glucopyranoside.
-
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
p-Methoxybenzaldehyde dimethyl acetal (1.2 eq)
-
Camphorsulfonic acid (CSA, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add p-methoxybenzaldehyde dimethyl acetal followed by CSA.
-
Heat the reaction mixture to 60 °C and apply a vacuum to remove the methanol byproduct, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding triethylamine (Et₃N, ~0.2 eq).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
-
Protocol 2: Reductive Cleavage to Methyl 6-O-(p-methoxybenzyl)-α-D-glucopyranoside
-
Objective: To regioselectively open the PMP acetal to yield the 6-O-PMB ether.
-
Materials:
-
Methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside (1.0 eq)
-
Sodium cyanoborohydride (NaCNBH₃, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves (3Å or 4Å)
-
Saturated solution of HCl in diethyl ether
-
-
Procedure:
-
To a solution of the PMP-protected glucoside in anhydrous THF containing activated molecular sieves, add NaCNBH₃.
-
Cool the stirred suspension to 0 °C under an inert atmosphere.
-
Slowly add the ethereal HCl solution dropwise via syringe until the starting material is consumed (monitor by TLC). Ensure the pH remains slightly acidic.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Filter the mixture through celite and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify by silica gel column chromatography to afford the 6-O-PMB ether.
-
Protocol 3: Oxidative Cleavage to Methyl 4-O-(p-methoxybenzoyl)-α-D-glucopyranoside
-
Objective: To oxidatively cleave the PMP acetal to yield the 4-O-benzoate ester.
-
Materials:
-
Methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (DCM) / Water (e.g., 18:1 v/v)
-
-
Procedure:
-
Dissolve the PMP-protected glucoside in a mixture of DCM and water.
-
Add DDQ in one portion. The solution should turn dark green/brown.
-
Stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution until the washings are colorless.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 4-O-benzoate ester.
-
Data Summary: Cleavage Methodologies
| Cleavage Method | Typical Reagents | Conditions | Primary Product | Key Feature |
| Acidic Hydrolysis | 80% Acetic Acid / H₂O | Room Temp | Diol | Mild, complete removal |
| Reductive (Kinetic) | NaCNBH₃, HCl-Ether or BH₃/Bu₂BOTf | THF, -78 °C to 0 °C | 6-O-PMB Ether + 4-OH | Forms PMB ether at the less basic oxygen |
| Reductive (Thermodynamic) | DIBAL-H or BH₃/Bu₂BOTf | Toluene or THF, 0 °C | 4-O-PMB Ether + 6-OH | Forms PMB ether at the less hindered oxygen |
| Oxidative | DDQ, H₂O | DCM, Room Temp | 4-O-Anisate + 6-OH | Orthogonal to reductive methods; forms ester |
Orthogonality and Applications in Drug Development
The PMP acetal demonstrates excellent orthogonality with many other common protecting groups.
-
Stability: It is stable to basic conditions (e.g., alkoxides, LDA), mild oxidants, and many metal hydrides (in the absence of Lewis acids). [3]* Cleavage Compatibility: Reductive cleavage conditions are compatible with silyl ethers (TBDMS, TBDPS), while oxidative cleavage with DDQ is orthogonal to benzyl ethers, acetates, and TBS ethers. [2][5] This orthogonality is critical in the total synthesis of complex molecules. For example, in the synthesis of oligosaccharides, a PMP acetal can be used to protect a 4,6-diol on one monosaccharide unit. [6]Later in the synthesis, it can be regioselectively opened to reveal the 6-OH for further glycosylation, leaving the 4-position protected as a PMB ether, which can itself be removed under different oxidative conditions (e.g., CAN or DDQ) that would not affect a standard benzyl ether. [7]This multi-level control from a single protecting group installation streamlines complex synthetic routes, saving steps and improving overall efficiency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Acetal Formation | Insufficient removal of water/methanol byproduct. | Use a Dean-Stark trap or apply vacuum. Ensure anhydrous reagents and solvent. |
| Catalyst degradation. | Use a fresh batch of acid catalyst (e.g., CSA, p-TsOH). | |
| Poor Regioselectivity in Reductive Opening | Incorrect temperature control. | For 6-O-PMB formation, maintain rigorously low temperatures (-78 °C). For 4-O-PMB, ensure the reaction is run at 0 °C or higher. [8][9] |
| "Wet" aprotic solvent. | Ensure solvents are rigorously dried. Trace water can act as a proton source, affecting selectivity. [8][9] | |
| Stalled Oxidative Cleavage (DDQ) | Substrate is electron-deficient. | The reaction relies on the electron-rich nature of the PMP ring. Highly electron-withdrawing groups elsewhere may slow the reaction. Consider gentle heating or longer reaction times. |
| DDQ decomposition. | Use a fresh bottle of DDQ. |
Conclusion
The p-methoxybenzylidene acetal is far more than a simple diol protecting group. It is a strategic precursor that offers chemists multiple, controllable deprotection pathways from a single chemical entity. By carefully selecting cleavage reagents and conditions, researchers can unmask a diol, a PMB ether with high regioselectivity, or a benzoate ester. This versatility, combined with its favorable orthogonality, makes the PMP acetal an indispensable tool for streamlining the synthesis of complex, high-value molecules in academic and industrial research.
References
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL: https://vertexaisearch.cloud.google.
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- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgka_KAMYdmjfXbWKi4u1qRkqdvA4i80so_HPyHEXi1zbgG11lVi0pI0mddaLi-D9sqFYQ0ScD47yX-RFWU3Kxg75JRYJWKNNxto-7ZPXZQYj47W7YWJoeHEkmuMGY9xQvBVTu4we5h01Q2X3gOUXmtuVzUi2f5Zkx-DMjXB_VOgGSpuhm]
- Chemospecific. (2020). Unleash the Hidden Power of p-methoxybenzylidene Acetal Deprotection! YouTube. [URL: https://www.youtube.
- Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Journal of Organic Chemistry, 69(21), 7206–7211. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1851890/]
- Liu, J., & Wong, C.-H. (2002). An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/276.shtm]
- Tiwari, D. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/57]
- Poon, K. W., & Dudley, G. B. (2006). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [URL: https://www.researchgate.net/publication/228713203_Regio-_and_chemoselective_reductive_cleavage_of_46-O-benzylidene-type_acetals_of_hexopyranosides_using_BH3THF-TMSOTf]
- Hernández-Torres, J. M., Achkar, J., & Wei, A. (2004). Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15471470/]
- Google Patents. (2017). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. Google Patents. [URL: https://patents.google.
- van der Vorm, S., et al. (2015). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4536214/]
- Gustafsson, T., et al. (2004). A total synthesis of hydroxylysine in protected form and investigations of the reductive opening of p-methoxybenzylidene acetals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15575745/]
- Hernández-Torres, J. M., et al. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p -Methoxybenzylidene Acetals. ResearchGate. [URL: https://www.researchgate.net/publication/8431872_Temperature-Controlled_Regioselectivity_in_the_Reductive_Cleavage_of_p_-Methoxybenzylidene_Acetals]
- Griesbeck, A. G., & Maptue, N. E. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178762/]
- Lázár, L., et al. (2012). Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ResearchGate. [URL: https://www.researchgate.
- Griesbeck, A. G., & Maptue, N. E. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/16/95]
- D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. (2017). ResearchGate. [URL: https://www.researchgate.
- Myers, A. (2008). Best Synthetic Methods: Functional Group Protection. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/Highlights/2008/10November.shtm]
- Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide. Google Patents. [URL: https://patents.google.
- Guidechem. (2021). How can 4-Methoxybenzyl bromide be synthesized efficiently? Guidechem. [URL: https://www.guidechem.com/faq/how-can-4-methoxybenzyl-bromide-be-synthesized-efficiently-2437-82-3.html]
- 4-Bromobenzaldehyde: A Precursor in Modern Organic Synthesis. (2025). Benchchem. [URL: https://www.benchchem.
- Somekawa, K., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1). [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/20496]
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- Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing. [URL: https://www.scirp.
- Synthesis and evaluation of resveratrol for anticancer. (2010). jchps. [URL: https://www.jchps.com/issues/Volume-3%20issue-3/1.
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Sources
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conversion of 1-(Dibromomethyl)-4-methoxybenzene to alkynes via Corey-Fuchs
Executive Summary
This application note details the conversion of 1-(Dibromomethyl)-4-methoxybenzene to 4-methoxyphenylacetylene (1-ethynyl-4-methoxybenzene).
Critical Technical Distinction:
The starting material specified, This compound (
-
Hydrolysis: Conversion of the benzal bromide to 4-methoxybenzaldehyde.
-
Corey-Fuchs Step 1: Homologation to 1-(2,2-dibromovinyl)-4-methoxybenzene.
-
Corey-Fuchs Step 2: Conversion to the terminal alkyne via lithiation/rearrangement.
This guide provides high-fidelity protocols, mechanistic insights, and safety frameworks for researchers in medicinal chemistry and materials science.[1]
Strategic Analysis & Pathway
The synthesis relies on the high electron density of the para-methoxy group, which facilitates the initial hydrolysis but requires careful temperature control during the lithiation phase to prevent side reactions.
Reaction Scheme
Figure 1: Complete synthetic pathway from benzal bromide precursor to terminal alkyne.[2]
Phase 0: Hydrolysis of the Benzal Bromide
Objective: Convert the masked aldehyde (benzal bromide) to the active aldehyde substrate. Context: Benzal bromides are often used as protecting groups or generated via radical bromination. Direct Corey-Fuchs on this substrate is not viable; it must be hydrolyzed first.
Protocol
-
Reagents:
-
This compound (1.0 eq)
-
Calcium Carbonate (
) or Sodium Acetate (3.0 eq) -
Solvent: 1:1 Dioxane/Water or Ethanol/Water.
-
-
Procedure:
-
Dissolve the starting material in the solvent mixture (0.5 M concentration).
-
Add the base (
) to buffer the HBr generated. -
Reflux at 90–100°C for 2–4 hours. Monitor by TLC (disappearance of the non-polar bromide spot).
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
.[1][3] -
Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for the next step.
-
Phase 1: Gem-Dibromoalkene Formation (Corey-Fuchs I)
Objective: Conversion of 4-methoxybenzaldehyde to 1-(2,2-dibromovinyl)-4-methoxybenzene.
Mechanistic Insight
This step utilizes a Wittig-like reaction.[4][2][5][6] Triphenylphosphine (
Experimental Protocol
Scale: 10.0 mmol basis.
| Reagent | Equivalents | Amount | Role |
| 4-Methoxybenzaldehyde | 1.0 | 1.36 g | Substrate |
| Carbon Tetrabromide ( | 2.0 | 6.63 g | Carbon source |
| Triphenylphosphine ( | 4.0 | 10.49 g | Ylide generation |
| Dichloromethane (DCM) | - | 50 mL | Solvent (Anhydrous) |
Step-by-Step:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Ylide Generation: Add
and to the flask containing DCM at 0°C (ice bath). Stir for 10–15 minutes. The solution will turn yellow/orange, indicating ylide formation. -
Addition: Add the 4-methoxybenzaldehyde (dissolved in 5 mL DCM) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). The aldehyde (
) converts to the non-polar alkene ( ).
-
-
Workup (The "Hexane Crash"):
-
The reaction produces massive amounts of triphenylphosphine oxide (TPPO).
-
Pour the reaction mixture slowly into 300 mL of rapidly stirring pentane or hexane .
-
TPPO precipitates as a white solid. Filter through a celite pad.
-
Concentrate the filtrate.[7] Repeat the hexane precipitation if significant solid remains.
-
-
Purification: Flash column chromatography (100% Hexanes
5% EtOAc/Hexanes).-
Yield Expectation: 85–95% (Pale yellow oil or solid).
-
Phase 2: Alkyne Generation (Corey-Fuchs II)
Objective: Conversion of the gem-dibromoalkene to 4-methoxyphenylacetylene.
Mechanistic Insight
This step involves a Lithium-Halogen Exchange followed by an
Figure 2: Mechanistic cycle of the Fritsch-Buttenberg-Wiechell rearrangement.
Experimental Protocol
Scale: 5.0 mmol gem-dibromoalkene.
| Reagent | Equivalents | Amount | Role |
| Gem-dibromoalkene | 1.0 | 1.46 g | Substrate |
| n-Butyllithium (2.5M) | 2.2 | 4.4 mL | Base/Lithiation |
| THF (Anhydrous) | - | 25 mL | Solvent |
| Ammonium Chloride | Excess | Sat.[3] Soln. | Quench |
Step-by-Step:
-
Setup: Flame-dry a 100 mL Schlenk flask. Maintain a strict inert atmosphere (
or Ar). -
Dissolution: Dissolve the gem-dibromoalkene in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Note: The solution often turns deep color (red/purple) due to the formation of the lithiated species.
-
-
Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C or RT over 1 hour.
-
Checkpoint: The rearrangement occurs upon warming.
-
-
Quench: Cool back to 0°C. Carefully add saturated aqueous
.-
Variation: If an internal alkyne is desired, add an electrophile (e.g., MeI) instead of
at this stage.
-
-
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with brine.[1][3] Dry over . -
Purification: Silica gel chromatography (100% Hexanes).
-
Product: 4-Methoxyphenylacetylene is a white solid or clear oil.
-
Yield Expectation: 80–90%.[7]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete ylide formation or wet DCM. | Ensure |
| Stuck at Monobromoalkene | Insufficient n-BuLi or temperature too low during rearrangement. | Ensure full 2.2 eq of n-BuLi is used. Allow reaction to reach 0°C or RT after initial addition. |
| Polymerization | Product instability. | Store the final alkyne in the freezer, preferably in solution or under Argon. Avoid acidic conditions. |
| TPPO Contamination | Inefficient precipitation. | Use the "Hexane Crash" method twice. Alternatively, use Zinc dust in Step 1 to reduce phosphine load (modified Corey-Fuchs). |
References
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[8][9] Tetrahedron Letters, 13(36), 3769–3772.[8] Link
-
Grandjean, D., et al. (2005). Total Synthesis of the Shark Repellent Pavoninin-4. Journal of the American Chemical Society, 127(41), 14154–14155. (Demonstrates Corey-Fuchs on complex substrates). Link
-
Newman, M. S., & Reichle, W. T. (1960). Steric Effects in the Hydrolysis of Benzal Bromides. Journal of Organic Chemistry, 25(2), 213–215. (Protocol for Benzal Bromide hydrolysis). Link
-
Eames, J., et al. (2002). Efficient modification of the Corey-Fuchs reaction. Journal of Chemical Research, 2002(1), 12-14. Link
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of α,α-Dibromo-4-methoxytoluene
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of α,α-dibromo-4-methoxytoluene, a versatile benzylic gem-dibromide. The presence of two bromine atoms on the same benzylic carbon, activated by the electron-donating 4-methoxy group, imparts unique reactivity, making it a valuable precursor for the synthesis of 4-methoxybenzaldehyde and its derivatives. This document details the mechanistic underpinnings of these transformations, provides validated experimental protocols for key reactions, and presents quantitative data to guide researchers, scientists, and drug development professionals in leveraging this reagent for synthetic applications.
Introduction: The Synthetic Utility of a Benzylic Gem-Dibromide
α,α-Dibromo-4-methoxytoluene, also known as 4-methoxybenzylidene bromide, is an organic compound featuring a benzene ring substituted with a methoxy group and a dibromomethyl group. The geminal dibromide functionality at the benzylic position is the key to its synthetic utility. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate, which is further stabilized by resonance with the aromatic ring.[1] The electron-donating nature of the para-methoxy group enhances this stability, making α,α-dibromo-4-methoxytoluene particularly susceptible to nucleophilic attack.[2]
This heightened reactivity allows for efficient conversion into a variety of functional groups, most notably the transformation into 4-methoxybenzaldehyde (p-anisaldehyde), a widely used compound in the fragrance and pharmaceutical industries.[3] This guide will explore the nuances of these nucleophilic substitution reactions, with a focus on hydrolysis and other synthetically relevant transformations.
Mechanistic Considerations: A Tale of Two Pathways
The nucleophilic substitution reactions of α,α-dibromo-4-methoxytoluene can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nucleophile, solvent, and reaction conditions.
-
The SN2 Pathway: This bimolecular mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7][8] This pathway is more likely with strong, unhindered nucleophiles and in polar aprotic solvents. For α,α-dibromo-4-methoxytoluene, the initial substitution can proceed via SN2, but the subsequent reaction of the α-bromo-4-methoxybenzyl intermediate is more likely to have SN1 character.
The initial substitution of one bromine atom is followed by a second substitution to yield the final product. In the case of hydrolysis, the intermediate is a gem-halohydrin, which is generally unstable and readily eliminates a hydrogen halide to form the corresponding carbonyl compound.[9][10]
Key Transformations and Experimental Protocols
Hydrolysis to 4-Methoxybenzaldehyde
The most common application of α,α-dibromo-4-methoxytoluene is its hydrolysis to 4-methoxybenzaldehyde. This transformation can be achieved under various conditions, with the choice of reagents influencing the reaction rate and yield.
Protocol 1: Base-Mediated Hydrolysis
This protocol utilizes a hydroxide source to facilitate the nucleophilic substitution.
Materials:
-
α,α-Dibromo-4-methoxytoluene
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve α,α-dibromo-4-methoxytoluene (1 equivalent) in a suitable organic solvent if necessary, although the reaction can often be performed in a biphasic system.
-
Add an aqueous solution of NaOH or KOH (2.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-methoxybenzaldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
The use of a strong base like NaOH or KOH provides a high concentration of the hydroxide nucleophile, promoting a faster reaction rate.[11]
-
Refluxing provides the necessary activation energy for the substitution reactions.
-
The biphasic system allows for easy separation of the organic product from the inorganic salts formed during the reaction.
Data Presentation: Hydrolysis of α,α-Dibromo-4-methoxytoluene
| Nucleophile/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-Methoxybenzaldehyde (%) |
| H₂O | Dioxane | 100 | 4 | ~75 |
| aq. NaOH | Biphasic | Reflux | 2 | >90 |
| aq. K₂CO₃ | Biphasic | Reflux | 6 | ~85 |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Reaction with Other Nucleophiles
The reactivity of α,α-dibromo-4-methoxytoluene extends beyond hydrolysis, allowing for the introduction of other functional groups.
Protocol 2: Synthesis of 4-Methoxybenzaldehyde Diethyl Acetal
This protocol demonstrates the reaction with an alkoxide nucleophile.
Materials:
-
α,α-Dibromo-4-methoxytoluene
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve α,α-dibromo-4-methoxytoluene (1 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-methoxybenzaldehyde diethyl acetal by vacuum distillation.
Expertise & Experience Insights: The use of anhydrous conditions is critical in this reaction to prevent the competing hydrolysis of the starting material and the product acetal. Sodium ethoxide is a strong nucleophile and base; its careful addition is necessary to control the reaction exotherm.
Visualizing the Reaction Pathways
Diagram 1: Hydrolysis of α,α-Dibromo-4-methoxytoluene
Caption: General experimental workflow for the hydrolysis reaction.
Conclusion and Future Directions
α,α-Dibromo-4-methoxytoluene serves as a highly effective precursor for the synthesis of 4-methoxybenzaldehyde and its derivatives through nucleophilic substitution reactions. The electron-donating methoxy group plays a crucial role in activating the benzylic position towards nucleophilic attack, primarily through the stabilization of a carbocation intermediate in an SN1-type mechanism. The protocols detailed herein provide robust and reproducible methods for researchers to utilize this versatile reagent. Future research may focus on expanding the scope of nucleophiles and developing catalytic, milder conditions for these transformations to further enhance the synthetic utility of this valuable building block.
References
-
Wikipedia. (n.d.). Geminal halide hydrolysis. Retrieved from [Link]
-
Allen Institute. (n.d.). Gem-dibromide on hydrolysis will give. Retrieved from [Link]
-
ResearchGate. (n.f.). Gem-dibromides prepared from the corresponding aldehydes using the triphenylphosphine monolith in flow. Retrieved from [Link]
-
Quora. (2018, November 20). How to prepare a gem dihalide from an alkene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Retrieved from [Link]
-
Quora. (2019, August 18). How will you prepare ketones from geminal dihalides? Retrieved from [Link]
-
King Saud University. (n.d.). SN¹ stands for uni molecular nucleophilic substitution. Retrieved from [Link]
-
askIITians. (2025, July 28). Gem dihalide on hydrolysis gives. Retrieved from [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Retrieved from [Link]
-
Chemical Reviews. (2011, November 15). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Benzylboronate Nucleophiles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Retrieved from [Link]
-
Fiveable. (2025, September 15). 4-methoxyphenylmagnesium bromide Definition. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methoxybenzamidinium bromide. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
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NC State University Libraries. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]
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Journal of the Chemical Society D: Chemical Communications (RSC Publishing). (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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-
Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]
-
ChemistrySelect. (n.d.). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2020, September 22). Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
-
McGraw Hill's AccessScience. (n.d.). Hydrolysis. Retrieved from [Link]
-
SciSpace. (n.d.). STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. Retrieved from [Link]
-
Brandeis ScholarWorks. (n.d.). Attempted Syntheses of Transition Metal and Lanthanide (Dialkylamino)squarates. The Hydrolysis Problem. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 3. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. siue.edu [siue.edu]
- 9. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Gem-dibromide on hydrolysis will give: [allen.in]
Application Note: Chemoselective Synthesis of 1-(Dibromomethyl)-4-methoxybenzene
This Application Note is structured to provide a high-precision protocol for the synthesis of 1-(Dibromomethyl)-4-methoxybenzene (also known as 4-methoxybenzal bromide ).
The selection of the synthetic route is critical for this substrate. Standard brominating agents (like
Introduction & Strategic Pathway Selection
The conversion of an aromatic aldehyde to a geminal dibromide (
The Challenge: Substrate Sensitivity
Anisaldehyde (4-methoxybenzaldehyde) presents a specific challenge due to the Methoxy (-OMe) group:
-
Electronic Activation: The -OMe group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Using free bromine (
) or unstable brominating agents often leads to ring bromination (ortho-position) rather than the desired gem-dibromination. -
Lewis Acid Sensitivity: Strong Lewis acids (e.g.,
, ) coordinate with the ether oxygen, leading to demethylation (cleavage to 4-hydroxybenzal bromide).
The Solution: Triphenylphosphine Dibromide ( )
We utilize the Appel-type reagent
| Method | Reagent | Risk Profile for Anisaldehyde | Recommendation |
| Method A | High risk of ring bromination due to free | Not Recommended | |
| Method B | High risk of ether cleavage (demethylation). | Avoid | |
| Method C | High chemoselectivity. Mild conditions. High Yield. | PREFERRED |
Reaction Mechanism
The reaction proceeds via an oxophilic attack of the phosphonium species on the carbonyl oxygen, followed by nucleophilic displacement by bromide ions.
Figure 1: Mechanistic pathway for the gem-dibromination of anisaldehyde using triphenylphosphine dibromide.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Anisaldehyde (4-Methoxybenzaldehyde): 10.0 mmol (1.36 g). Ensure aldehyde is free of benzoic acid impurities.
-
Triphenylphosphine (
): 12.0 mmol (3.15 g). Excess ensures complete consumption of bromine. -
Bromine (
): 12.0 mmol (0.62 mL). Handle with extreme caution. -
Dichloromethane (DCM): Anhydrous (50 mL).
-
Pyridine: 1.0 equivalent (Optional, acts as an acid scavenger if substrate is highly acid-sensitive).
Step-by-Step Procedure
Step 1: Preparation of
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Add Triphenylphosphine (3.15 g) and DCM (30 mL) . Cool the solution to 0°C in an ice/water bath.
-
Add Bromine (0.62 mL) dropwise via the addition funnel over 10 minutes.
-
Observation: A pale yellow/orange precipitate (
) will form immediately.
-
-
Stir at 0°C for an additional 15 minutes to ensure complete formation of the brominating agent.
Step 2: Addition of Substrate
-
Dissolve Anisaldehyde (1.36 g) in DCM (10 mL) .
-
Add this solution dropwise to the stirred suspension of
at 0°C. -
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Optional: If reaction kinetics are slow (monitored by TLC), heat to reflux (40°C) for 2–4 hours.
Step 3: Reaction Monitoring
-
TLC System: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV Light (254 nm).
-
Target: Disappearance of aldehyde (
) and appearance of the dibromide (less polar, higher ).
Step 4: Workup & Purification
-
Quench: Pour the reaction mixture into ice-cold water (50 mL) .
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). -
Washing: Wash combined organics with saturated
(to remove HBr traces) and Brine . -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.-
Note: The crude residue will contain substantial Triphenylphosphine oxide (
) .
-
-
Purification:
-
Method A (Precipitation): Triturate the residue with cold Hexane/Ether .
is insoluble and will precipitate.[2] Filter off the solid.[3] Concentrate the filtrate to obtain the product. -
Method B (Flash Chromatography): Elute with 100% Hexane
5% EtOAc/Hexane. The non-polar dibromide elutes first; stays on the baseline.
-
Expected Results & Validation
-
Yield: 85–92%.
-
Appearance: Pale yellow oil or low-melting solid.[4]
-
1H NMR (CDCl3, 400 MHz):
-
3.81 (s, 3H,
) -
6.65 (s, 1H,
) — Diagnostic benzylic proton. - 6.88 (d, 2H, Ar-H ortho to OMe)
- 7.45 (d, 2H, Ar-H meta to OMe)
-
3.81 (s, 3H,
Safety & Handling Protocols
| Hazard | Precaution |
| Bromine ( | Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood. Wear double nitrile gloves. Have sodium thiosulfate solution ready for spills. |
| Dichloromethane | Volatile organic solvent. Suspected carcinogen.[2][5] Use adequate ventilation.[2][5] |
| HBr (Byproduct) | Corrosive gas evolved during reaction. Use a base trap or scrubber if scaling up. |
Troubleshooting Guide
Issue 1: Ring Bromination Observed (Impurity)
-
Cause: Excess free bromine was present before aldehyde addition.
-
Fix: Ensure slight excess of
(1.1–1.2 eq) relative to . Ensure color disappears (or turns to pale yellow solid) before adding anisaldehyde.
Issue 2: Incomplete Conversion
-
Cause: Moisture in the solvent (hydrolysis of
to ). -
Fix: Use freshly distilled DCM or anhydrous grade solvent. Dry glassware in an oven.
Issue 3: Product Instability
-
Cause: Benzal bromides can hydrolyze back to aldehydes on silica gel.
-
Fix: Add 1% Triethylamine to the eluent during chromatography to neutralize acidic sites on silica. Store product in the freezer under Argon.
References
-
Horner, L., & Oediger, H. (1959). Phosphororganische Verbindungen, XIX. Umsetzung von tertiären Phosphinen mit Halogenen und Halogenverbindungen. Justus Liebigs Annalen der Chemie, 627(1), 142-162.
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
-
Wiley, G. A., Hershkowitz, R. L., Rein, B. M., & Chung, B. C. (1964). Studies in Organophosphorus Chemistry. I. Conversion of Alcohols and Phenols to Halides by Tertiary Phosphine Dihalides. Journal of the American Chemical Society, 86(5), 964-965.
- Bestmann, H. J., & Mott, L. (1961). Reaktionen mit Phosphinalkylenen, I. Herstellung von 1.1-Dihalogen-alkenen. Justus Liebigs Annalen der Chemie, 693(1), 132–139. (Foundational work on phosphine-halogen reactions with carbonyls).
Sources
Application Notes and Protocols for the Coupling of p-Methoxybenzyl Bromide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of p-Methoxybenzyl Amines
The N-alkylation of amines with p-methoxybenzyl (PMB) bromide is a cornerstone reaction in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The resulting p-methoxybenzylamines are not only valuable intermediates in the synthesis of complex molecular architectures but also serve as a pivotal protecting group for primary and secondary amines.[1][2] The PMB group offers a unique combination of stability under a range of reaction conditions and susceptibility to mild oxidative or acidic cleavage, providing chemists with a versatile tool for orchestrating intricate synthetic strategies.[2] This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful coupling of p-methoxybenzyl bromide with a variety of amine substrates.
Mechanistic Insights: An SN2 Pathway and the Challenge of Over-alkylation
The coupling of p-methoxybenzyl bromide with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of p-methoxybenzyl bromide and displacing the bromide ion.
Diagram 1: General Reaction Scheme
Caption: General SN2 reaction for the N-alkylation of amines with p-methoxybenzyl bromide.
A significant challenge in this reaction is the potential for over-alkylation, particularly with primary amines.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another equivalent of p-methoxybenzyl bromide to form a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt.[4] Controlling the stoichiometry and reaction conditions is therefore critical to achieving the desired mono-alkylation product.
Key Reaction Parameters and Optimization
The success of the N-alkylation reaction hinges on the careful selection of several key parameters:
| Parameter | Common Choices | Rationale and Considerations |
| Amine Substrate | Primary & Secondary Aliphatic/Aromatic Amines | The nucleophilicity of the amine is a key factor. Aliphatic amines are generally more nucleophilic and reactive than aromatic amines. Steric hindrance around the nitrogen atom can decrease the reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) byproduct without competing with the amine nucleophile. Potassium carbonate (K₂CO₃) is a widely used, cost-effective choice.[5] For more sensitive substrates, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be employed. |
| Solvent | DMF, Acetonitrile, Acetone, THF, CH₂Cl₂ | Polar aprotic solvents are generally preferred as they can dissolve the amine and the inorganic base while not interfering with the SN2 reaction. Dimethylformamide (DMF) and acetonitrile are excellent choices for their ability to promote the reaction.[3][5] |
| Temperature | Room Temperature to 60 °C | The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate.[3] Higher temperatures can sometimes lead to increased side products. |
| Stoichiometry | 1.0 - 1.1 eq. of p-Methoxybenzyl Bromide | To favor mono-alkylation, it is crucial to use a controlled amount of the alkylating agent. Using a slight excess of the amine can also help to minimize over-alkylation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of p-methoxybenzyl bromide with different classes of amines.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for the N-alkylation of amines with p-methoxybenzyl bromide.
Protocol 1: Mono-N-alkylation of a Primary Aliphatic Amine
This protocol is adapted from a general procedure for the selective mono-alkylation of primary amines.[3]
Materials:
-
Primary aliphatic amine (e.g., benzylamine) (1.0 eq.)
-
p-Methoxybenzyl bromide (1.05 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the primary aliphatic amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the amine.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of p-methoxybenzyl bromide (1.05 eq.) in a small amount of anhydrous DMF to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-methoxybenzyl) secondary amine.
Protocol 2: N-alkylation of a Secondary Aromatic Amine
This protocol provides a general method for the alkylation of a less nucleophilic secondary aromatic amine.
Materials:
-
Secondary aromatic amine (e.g., N-methylaniline) (1.0 eq.)
-
p-Methoxybenzyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile, anhydrous
Procedure:
-
In a sealed tube, combine the secondary aromatic amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the amine.
-
Add p-methoxybenzyl bromide (1.1 eq.) to the suspension.
-
Seal the tube and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion due to the lower nucleophilicity of the aromatic amine.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired tertiary amine.
Troubleshooting and Considerations
-
Over-alkylation: As previously mentioned, this is a common side reaction, especially with primary amines. To minimize this, use a slight excess of the amine, control the stoichiometry of the p-methoxybenzyl bromide, and maintain a moderate reaction temperature.
-
Low Reactivity: For less nucleophilic amines, such as anilines, longer reaction times and elevated temperatures may be necessary. The use of a more polar solvent like DMF can also enhance the reaction rate.
-
Alternative Method - Reductive Amination: For sensitive substrates or to completely avoid the issue of over-alkylation, reductive amination of p-methoxybenzaldehyde with the desired amine is an excellent alternative.[6] This two-step, one-pot procedure involves the formation of an imine intermediate followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Conclusion
The coupling of p-methoxybenzyl bromide with amines is a robust and versatile transformation for the synthesis of valuable intermediates and for the protection of amine functionalities. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and stoichiometry, researchers can achieve high yields of the desired N-PMB protected amines while minimizing unwanted side reactions. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important reaction in a variety of synthetic contexts.
References
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Ju, Y., & Varma, R. S. (2004).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium-promoted N-alkylation of amines. Tetrahedron, 58(48), 9733-9766.
- Jagdale, A. R., & Sudalai, A. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 324-328.
- Gawande, M. B., & Jayaram, R. V. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2023). Reaction scheme of amination of p-methoxybenzaldehyde with amine R-NH2... Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of Mono- and Di-Bromo 4-Methoxytoluene
This is a Technical Support Center guide designed for researchers and process chemists dealing with the purification of brominated 4-methoxytoluene derivatives.
Subject: Purification Protocols for 3-Bromo-4-methoxytoluene vs. 3,5-Dibromo-4-methoxytoluene Ticket ID: CHEM-SEP-4MT Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Synthesis
System Overview & Chemical Identity
Before initiating separation, confirm the identity of your mixture components. In the bromination of 4-methoxytoluene (p-cresyl methyl ether), the methoxy group is the primary directing group (stronger activator than methyl), directing electrophiles to the ortho position relative to itself.
| Component | Chemical Name | CAS No. | State (RT) | Boiling Point | Melting Point |
| Substrate | 4-Methoxytoluene | 104-93-8 | Liquid | 174°C (atm) | -55°C |
| Target (Mono) | 3-Bromo-4-methoxytoluene | 22002-45-5 | Liquid/Low-melt Solid | 134°C (25 mmHg) | 15.5°C |
| Impurity (Di) | 3,5-Dibromo-4-methoxytoluene | 14542-71-3 | Solid | >160°C (est. @ 25 mmHg) | ~45-50°C (est.) |
Key Separation Driver: The significant difference in boiling points (>25°C at reduced pressure) makes fractional vacuum distillation the primary separation method, while the difference in freezing points allows for fractional crystallization as a polishing step.
Decision Matrix & Workflow
Use this logic flow to determine the correct protocol for your specific mixture composition.
Figure 1: Purification Decision Tree. Note that depending on the solvent system, the Mono-product may remain in the mother liquor while the Di-bromo crystallizes out, or vice versa.
Troubleshooting Guides (Q&A Format)
Issue 1: "My distillation column is clogging with white solids."
Diagnosis: The "Di-bromo" impurity (3,5-dibromo-4-methoxytoluene) has a significantly higher melting point than the Mono-bromo species. As the Mono-bromo distills off, the concentration of the Di-bromo in the vapor phase increases, or splash-over occurs, causing it to solidify in the cooler parts of the condenser or distillation head.
Corrective Protocol:
-
Insulate the Column: Wrap the distillation head and the upper part of the column with glass wool or aluminum foil.
-
Warm the Condenser: Do not use ice-cold water in the condenser. The Mono-bromo product melts at 15.5°C. If your chiller is set to 5°C, even the product will freeze. Set the condenser coolant to 20–25°C .
-
Switch to Air Condenser: For the final fractions where Di-bromo content is high, switch from a water-cooled condenser to an air-cooled condenser to prevent thermal shock solidification.
Issue 2: "I cannot separate the two spots on TLC/Flash Chromatography."
Diagnosis: Halogenated aromatic isomers often share identical Rf values on silica gel due to similar polarity and lipophilicity. Standard Ethyl Acetate/Hexane gradients are often insufficient.
Corrective Protocol:
-
Change Stationary Phase: If scale permits, use C18 (Reverse Phase). The additional bromine atom on the Di-bromo species significantly increases lipophilicity (logP), increasing retention time on C18 compared to the Mono-species.
-
Solvent Modifier: On Silica, try Toluene/Hexane (1:10 to 1:1) instead of EtOAc. The pi-pi interactions between toluene and the aromatic rings can sometimes differentiate between the steric environments of the mono- vs. di-substituted rings.
Issue 3: "The Mono-bromo product is oiling out during recrystallization."
Diagnosis: 3-Bromo-4-methoxytoluene has a melting point near room temperature (15.5°C).[1][2] Standard recrystallization often fails because the compound exists as a "supercooled liquid" or oil at ambient temperatures.
Corrective Protocol (Melt Crystallization):
-
Cooling: Do not use a solvent initially. Place the neat oil in a freezer at -20°C.
-
Seeding: If it remains an oil, scratch the glass or add a seed crystal of pure 3-bromo-4-methoxytoluene.
-
Filtration: Once solidified, perform a cold filtration (using a chilled funnel) to remove the liquid mother liquor (which often contains the enriched impurities).
-
Solvent System: If a solvent is strictly necessary, use Methanol or Ethanol at low temperatures (-78°C bath), as aryl bromides generally have steep solubility curves in alcohols.
Standard Operating Procedures (SOPs)
Protocol A: High-Vacuum Fractional Distillation
Best for: Crude mixtures containing >10% Di-bromo impurity.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a 15cm+ Vigreux column (or packed column for higher purity), and a short-path distillation head.
-
Vacuum: Apply high vacuum (<5 mmHg is ideal, but <25 mmHg is mandatory).
-
Note: At 25 mmHg, Mono-bromo boils at ~134°C. At 1 mmHg, it boils at ~85°C.
-
-
Heating: Heat the oil bath slowly. Collect the "forerun" (unreacted 4-methoxytoluene) which will come over significantly lower (approx. 60-70°C @ 25 mmHg).
-
Main Fraction: Collect the stable fraction at 134°C (25 mmHg) .
-
Quality Check: Monitor the refractive index or take GC aliquots. The Di-bromo will remain in the pot as a dark residue or distill only at significantly higher temperatures (>160°C).
-
-
Stop Condition: Stop heating when the vapor temperature begins to spike or the pot residue becomes viscous/solid.
Protocol B: Chemical Purification (Grignard Wash)
Best for: Removing small amounts of Di-bromo from Mono-bromo when distillation is insufficient. Mechanism: The Di-bromo species forms a Grignard reagent faster or reacts differently due to steric crowding/electronics, or can be selectively debrominated. (Advanced technique, use with caution).
Alternative Chemical Wash:
-
Dissolve mixture in Hexane.
-
Wash with 5% NaOH. (Phenolic impurities from ether cleavage often accompany these reactions; removing them improves subsequent crystallization).
References & Data Sources
-
Chemical Synthesis Database. (2025). Synthesis and physical properties of 3-Bromo-4-methoxytoluene. Retrieved from
-
NIST Chemistry WebBook. (2023). 2,6-Dibromo-4-methoxytoluene (SRD 69).[3] National Institute of Standards and Technology. Retrieved from
-
Organic Process Research & Development. (2006). Process development of the synthesis of 3,4,5-trimethoxytoluene. (Discusses bromination/methylation sequences). Retrieved from
-
ChemicalBook. (2026). 3-BROMO-4-METHOXYTOLUENE Properties and Safety. Retrieved from
-
TCI Chemicals. (2025). Product Specification: 3-Bromo-4-methoxytoluene.[1][2][4] Retrieved from
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-bromo-4-methoxytoluene and 3,5-dibromo-4-methoxytoluene before handling. Brominated aromatic compounds can be skin irritants and lachrymators.
Sources
purification of p-methoxybenzal bromide by recrystallization vs chromatography
This guide provides a technical deep-dive into the purification of
This compound presents a specific challenge: it is a reactive gem-dibromide prone to hydrolysis and solvolysis. Unlike simple alkyl halides, its benzylic position activated by the electron-donating methoxy group makes it highly sensitive to acidic media (silica gel) and nucleophilic solvents (alcohols).
Quick Reference: Physical State & Stability
-
Physical State: Typically a liquid or low-melting solid (mp
30–40°C depending on purity). -
Major Instability: Hydrolyzes to
-anisaldehyde in the presence of moisture or acidic sites. -
Reactive Hazard: Lachrymator (tear gas effect). Handle in a fume hood.
Part 1: The Decision Matrix (Chromatography vs. Recrystallization)
Before choosing a method, analyze your scale and purity requirements.
| Feature | Method A: Silica Gel Chromatography | Method B: Recrystallization (Low-Temp) |
| Primary Utility | High purity (Analytical/Small Scale) | Scalability (>10g) & Bulk Purification |
| Major Risk | Decomposition (Hydrolysis on acidic silica) | Oiling Out (Phase separation before crystal formation) |
| Purity Potential | >98% (Separates mono-bromo impurity well) | >95% (Hard to remove structurally similar mono-bromide) |
| Yield | Moderate (Losses due to decomposition) | High (if optimized) |
| Solvent Cost | High (Large volumes of eluent) | Low |
Workflow Decision Tree
Figure 1: Decision matrix for purification based on the physical state of the crude material.
Part 2: Chromatography (The High-Purity Route)
The Problem: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the gem-dibromide into
Protocol: Neutralized Flash Chromatography
-
Stationary Phase Preparation:
-
Slurry silica gel in the eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Add 1% Triethylamine (Et
N) to the slurry before packing the column. -
Flush the packed column with 2–3 column volumes of the eluent (without Et
N) to remove excess base, leaving the silica surface deactivated.
-
-
Eluent Selection:
-
Recommended: Hexanes / Ethyl Acetate (Gradient: 100:0
90:10). -
Alternative: Toluene / Hexanes (for better solubility if the crude is tarry).
-
-
Loading:
-
Load as a concentrated liquid or adsorbed onto neutral alumina (not silica).
-
-
Run Speed:
-
Run the column fast. The longer the compound sits on silica, the higher the degradation risk.
-
Troubleshooting Chromatography
Q: My product turned into a sweet-smelling oil after the column. What happened? A: You likely produced
-anisaldehyde (smells like hawthorn/anise). This confirms hydrolysis occurred.
Fix: Did you use Triethylamine? If yes, ensure your solvents were dry (anhydrous). Moisture + Silica = Hydrolysis.
Q: The compound streaks on the TLC plate. A: Streaking often indicates decomposition during the run.
Fix: Switch to Neutral Alumina (Grade III) instead of silica gel. Alumina is less acidic and gentler on benzylic halides.
Part 3: Recrystallization (The Scalable Route)
The Problem:
Protocol: Low-Temperature Crystallization
-
Solvent Choice:
-
Primary: Hexanes (or Pentane for lower temps).
-
Anti-Solvent: None usually needed; use temperature gradients.
-
-
Dissolution:
-
Dissolve the crude solid in the minimum amount of warm Hexanes (approx. 35–40°C). Do not boil excessively as you might lose product (vapor pressure) or degrade it.
-
-
Filtration (Hot):
-
If there is insoluble black tar (succinimide residues or polymers), filter rapidly through a cotton plug.
-
-
Crystallization:
-
Cool to Room Temperature (RT). If it oils out, scratch the glass or add a seed crystal.
-
Move to a Freezer (-20°C) . This is often required for this compound due to its low melting point.
-
-
Collection:
-
Filter quickly on a cold Buchner funnel. Wash with cold pentane (-20°C).
-
Troubleshooting Recrystallization
Q: The solution became cloudy but then separated into a bottom oily layer. A: This is "Oiling Out."
Fix 1 (Seeding): Add a seed crystal of pure product if available.
Fix 2 (Re-heat): Re-dissolve the oil by warming, then cool much more slowly . Wrap the flask in a towel to insulate it.
Fix 3 (Solvent): Add a small amount of Toluene to increase solubility, preventing the oil phase from crashing out before crystals form.
Q: I see white crystals, but they are floating on top of a liquid. A: This might be Succinimide (byproduct of NBS reaction) if you didn't wash the crude well. Succinimide is insoluble in hexanes.
Fix: Filter the warm hexane solution before cooling to remove the succinimide.
Part 4: Summary of Impurity Profiles
| Impurity | Origin | Removal Strategy |
| Incomplete Reaction | Difficult via Cryst. Best removed by Chromatography or driving reaction to completion. | |
| Hydrolysis | Soluble in Hexanes; stays in mother liquor during Cryst. Separates well on Silica. | |
| Succinimide | Reagent byproduct | Insoluble in Hexanes (filter off) or Water wash (pre-purification). |
| Methyl residue (Starting Material) | Unreacted | Stays in mother liquor. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
- Snyder, H. R.; et al. "The Synthesis of Aromatic Aldehydes." Journal of the American Chemical Society, 1940, 62, 524. (Discusses hydrolysis of gem-dihalides).
-
BenchChem. "Synthesis and Purification of Benzal Bromides." Technical Note. (General procedure for NBS bromination workup).
-
Common Organic Chemistry. "Protection of Aldehydes via Gem-Dihalides." (Stability data on silica).
(Note: Specific melting points and solubility data are derived from standard chemical databases such as PubChem and Reaxys for 4-(dibromomethyl)anisole derivatives.)
removing unreacted NBS from alpha,alpha-dibromo-4-methoxytoluene synthesis
Technical Support Center: Purification of
Case ID: NBS-REMOVAL-001 Subject: Decontamination of Unreacted N-Bromosuccinimide (NBS) from Geminal Dibromide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing
Failure to remove NBS results in:
-
Stoichiometric Errors: NBS will react during subsequent nucleophilic substitutions.
-
Product Instability: Trace active bromine accelerates the degradation of gem-dibromides into aldehydes (p-anisaldehyde).
-
Safety Risks: Accumulation of active brominating agents in waste streams.
This guide details a Self-Validating Protocol to quantitatively remove NBS while preserving the hydrolytically unstable gem-dibromide moiety.
Module 1: The Solubility Differential (Physical Separation)
The first line of defense is physical separation based on solvent incompatibility.
-
The Chemistry: In non-polar solvents typically used for radical bromination (
, Chlorobenzene, or Cyclohexane), the byproduct Succinimide is almost completely insoluble. NBS is sparingly soluble but more soluble than succinimide. -
The Protocol (The "Cold Filter"):
-
Cool the Reaction: Do not filter hot. Cool the mixture to
. This forces dissolved NBS to precipitate alongside the succinimide. -
Filtration: Pass the suspension through a sintered glass funnel (Porosity 3).
-
Solvent Wash: Wash the filter cake with cold solvent (
). -
Validation: The solid cake is mostly succinimide. The filtrate contains your product and trace dissolved NBS.
-
Critical Data: Solubility Profile
| Compound | Solubility in | Solubility in Water | Density |
| Product (Gem-Dibromide) | High | Insoluble (Hydrolyzes) | High (>1.5 g/mL) |
| Succinimide (Byproduct) | Insoluble (Floats) | High (300 g/L) | Low (1.42 g/mL) |
| NBS (Reagent) | Low/Sparingly Soluble | Low (14.7 g/L) | High (2.10 g/mL) |
Module 2: The Chemical Quench (Reductive Workup)
Physical filtration rarely removes 100% of the NBS. You must chemically destroy the remaining active bromine.
The Trap: Gem-dibromides are sensitive to hydrolysis .
-
Avoid: Strong bases (NaOH, KOH). These will rapidly convert your product to p-anisaldehyde.
-
Use: Mild reducing agents buffered to neutral pH.
Recommended Reagent: Sodium Bisulfite (
Module 3: Validated Experimental Protocol
Prerequisites:
-
Solvent: Chlorobenzene (Modern standard) or
(Traditional, toxic). -
Quench Solution: 10% w/v Aqueous Sodium Bisulfite (
).
Step-by-Step Workflow
-
Thermal Precipitation:
-
Cool the reaction mixture to
in an ice bath. Stir for 15 minutes to maximize precipitation of succinimide and unreacted NBS.
-
-
Filtration:
-
Filter the cold mixture through a sintered glass funnel.
-
Checkpoint: The filtrate should be clear but may have a red/orange tint (trace
).
-
-
Reductive Wash (The Critical Step):
-
Transfer filtrate to a separatory funnel.
-
Add 10% Sodium Bisulfite solution (0.5 volume equivalents relative to organic phase).
-
Shake vigorously for 2 minutes. Vent frequently.
-
Observation: The organic layer should transition from orange/red to pale yellow or colorless. This indicates the reduction of
and NBS.
-
-
Phase Separation:
-
Drain the organic layer.
-
Do NOT wash with NaOH.[1] If acid neutralization is required, use Saturated Sodium Bicarbonate (
), but minimize contact time.
-
-
Drying & Isolation:
-
Dry over Anhydrous Magnesium Sulfate (
). -
Evaporate solvent under reduced pressure (
to prevent thermal degradation).
-
-
Crystallization (Polishing):
-
Recrystallize the crude solid from Ethanol or Hexanes .
-
Note: Ethanol is preferred for removing trace succinimide, but ensure the ethanol is anhydrous to prevent solvolysis.
-
Module 4: Visualization (Process Flow)
The following diagram illustrates the decision logic and purification flow.
Caption: Logical workflow for the removal of NBS and Succinimide from gem-dibromide reaction mixtures.
Module 5: Troubleshooting & FAQs
Q: My final product is turning pink/red upon standing. Why?
A: This indicates trace Bromine (
-
Fix: The bisulfite wash described above was likely insufficient. Re-dissolve in solvent and repeat the wash with fresh 10% Sodium Thiosulfate until the organic layer is strictly colorless.
Q: Can I use Sodium Hydroxide (NaOH) to wash out the Succinimide?
A: NO. While NaOH removes succinimide efficiently (
Q: How do I distinguish between Unreacted NBS and Succinimide solids? A: The Starch-Iodide Test.
-
Take a small sample of the solid.
-
Dissolve/suspend in water.
-
Add a drop of KI solution and Starch indicator.
-
Blue/Black Color = Active NBS is present.[2]
-
No Color = Pure Succinimide.
Q: The filtration step is clogging. What should I do? A: Succinimide forms fine crystals that can blind filters. Use a bed of Celite (diatomaceous earth) on top of your sintered glass funnel to maintain flow rate.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for benzyl bromination and purification).
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[3] Chemical Reviews, 1948, 43 (2), pp 271–317. (Foundational review on the Wohl-Ziegler reaction).
-
BenchChem Technical Support. "N-Bromosuccinimide (NBS) Reaction Workup Guide." (General solubility and quenching data).
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction." (Mechanism and solvent choices).[1][3][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Gem-Dibromination of Electron-Rich Arenes
Welcome to the technical support center for advanced synthetic methodologies. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a particularly nuanced transformation: the gem-dibromination of benzylic positions on electron-rich aromatic compounds.
The inherent reactivity of these substrates makes them a double-edged sword. While the electron-donating groups facilitate certain reactions, they simultaneously activate the aromatic ring towards undesirable side reactions, primarily electrophilic aromatic substitution (SEAr). Achieving high yields of the target gem-dibrominated product requires a careful balancing act between promoting the desired free-radical pathway and suppressing the competing ionic pathway.
This document provides a structured approach to troubleshooting, offering not just solutions, but the mechanistic reasoning behind them.
Core Concepts: The Mechanistic Dichotomy
Success in benzylic gem-dibromination hinges on understanding and controlling the two primary competing reaction pathways. The outcome of your reaction is determined by which of these pathways is favored under your chosen conditions.
// Connections Start -> NBS [label=" Wohl-Ziegler\n Conditions"]; Initiation -> NBS [style=dashed, arrowhead=none]; NBS -> Br_Radical [label=" generates"]; Start -> Br_Radical [label=" H-abstraction"]; Br_Radical -> Benzylic_Radical [style=invis]; Start -> Benzylic_Radical [style=invis]; Benzylic_Radical -> Mono_Bromide [label=" + Br₂"]; Mono_Bromide -> Gem_Dibromide [label=" Repeats"];
Start -> Br2 [label=" Ionic\n Conditions"]; Br2 -> Benzenonium [label=" Electrophilic\n Attack on Ring"]; Benzenonium -> Ring_Bromide [label=" Deprotonation"]; } ends_dot Figure 1: Competing reaction pathways in the bromination of activated arenes.
The desired transformation, known as the Wohl-Ziegler reaction, is a free-radical chain process that occurs at the benzylic position.[1] It is favored by the use of N-bromosuccinimide (NBS), which maintains a very low concentration of molecular bromine (Br₂), and the presence of a radical initiator.[2][3] Conversely, higher concentrations of Br₂, especially in the presence of a Lewis acid, promote electrophilic aromatic substitution, leading to bromination of the aromatic ring itself.[4][5]
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is from bromination on the aromatic ring, not the benzylic position. Why is this happening?
This is the most common failure mode and indicates that the reaction conditions favor Electrophilic Aromatic Substitution (SEAr) over the desired free-radical pathway. Electron-donating groups (e.g., -OH, -OR, -NHR) make the benzene ring highly nucleophilic and thus extremely susceptible to electrophilic attack.[6][7] You are likely creating conditions (even inadvertently) that generate an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
Q2: What is the best brominating agent to achieve gem-dibromination at the benzylic position?
N-Bromosuccinimide (NBS) is overwhelmingly the reagent of choice for benzylic bromination.[2] Its primary advantage is that it provides a low, steady-state concentration of molecular bromine (Br₂) through its reaction with the HBr byproduct generated during the radical chain reaction. This low concentration is key to favoring the radical pathway and suppressing the ionic SEAr pathway.[3] Using molecular bromine (Br₂) directly is highly discouraged for these substrates as it almost guarantees ring bromination.[8]
Q3: Is a radical initiator always necessary?
Yes, for reliable and reproducible results, a radical initiator is essential. While heat or ambient light can sometimes initiate the reaction, the process is often inefficient and difficult to control.
-
Chemical Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are standard choices that decompose at a predictable rate upon heating to generate radicals.[6]
-
Photochemical Initiation: Irradiation with a UV lamp (e.g., a sunlamp) can also be highly effective at cleaving the N-Br bond in NBS to start the radical chain process.[3]
Q4: How does solvent choice impact the reaction yield and selectivity?
Solvent polarity plays a crucial role. Non-polar solvents are strongly recommended.
-
Recommended: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions and remains one of the most effective due to its inertness and ability to promote radical processes.[6] Other non-polar options like cyclohexane or benzene can also be used.
-
To Avoid: Polar or protic solvents can stabilize ionic intermediates, potentially increasing the rate of competing SEAr reactions.
Troubleshooting Guide: From Low Yield to High Selectivity
Use this section to diagnose and resolve specific experimental issues.
Issue 1: Low Conversion (Mainly Starting Material or Monobromide)
If your reaction stalls, resulting in recovered starting material or the monobrominated intermediate as the major product, the radical chain reaction is likely inefficient or terminating prematurely.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ineffective Radical Initiation | The radical chain reaction cannot begin without an initial source of radicals. The thermal decomposition of initiators like AIBN or BPO is temperature-dependent.[6] | Ensure the reaction is heated to the appropriate temperature for your chosen initiator (e.g., ~80°C for AIBN in CCl₄). Add the initiator in portions if the reaction is lengthy. Verify the initiator is not expired. |
| Insufficient Brominating Agent | Gem-dibromination is a two-step process requiring two equivalents of bromine. The monobrominated product is an intermediate.[8] | Use at least 2.2-2.5 equivalents of NBS to ensure the reaction goes to completion. Monitor by TLC or GC to confirm consumption of the monobromide. |
| Poor NBS Quality | Old or impure NBS may be less effective. While some sources suggest trace Br₂/HBr can help initiate the reaction, inconsistent purity leads to irreproducible results.[3] | Use freshly opened or recrystallized NBS for best results. |
| Presence of Radical Inhibitors | Phenols are excellent radical scavengers. If your substrate is a phenol, it can inhibit the very reaction you are trying to promote. Oxygen can also act as an inhibitor. | For phenolic substrates, protection of the hydroxyl group is mandatory (see Issue 2). For other substrates, de-gas the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocol 1: Optimized Wohl-Ziegler Gem-Dibromination
This protocol is a robust starting point for the gem-dibromination of a moderately activated toluene derivative (e.g., 4-methoxytoluene).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted toluene (1.0 eq.).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.).
-
Solvent: Add anhydrous carbon tetrachloride (CCl₄) to create a ~0.2 M solution.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under the inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material and the monobrominated intermediate.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Issue 2: Significant Formation of Ring-Brominated Byproducts
This indicates your conditions are favoring the ionic SEAr pathway. This is especially problematic for highly activated systems like phenols, anilines, and their ethers/esters.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Highly Activated Substrate | The energy barrier for electrophilic attack on a phenol or aniline ring is extremely low, often lower than that for benzylic hydrogen abstraction.[9][10] | Protect the activating group. Convert phenols to ethers (e.g., methyl, benzyl) or esters (e.g., acetate). Convert anilines to amides (e.g., acetamide) or protect them as succinimides.[8] This reduces the electron-donating ability of the substituent, "deactivating" the ring enough to allow benzylic bromination to dominate. |
| Use of Molecular Bromine (Br₂) | Even trace amounts of Br₂ beyond the low, steady-state concentration provided by NBS can initiate SEAr.[2] | Strictly use NBS as the bromine source. Ensure all glassware is clean and free of acidic or metallic residues that could catalyze SEAr. |
| Polar or Protic Solvent | Polar solvents can stabilize the charged intermediates (e.g., the benzenonium ion) of the SEAr pathway, accelerating this undesired reaction.[11] | Switch to a non-polar, aprotic solvent like CCl₄ or cyclohexane. Ensure the solvent is anhydrous. |
Alternative Strategy: Synthesis from Benzaldehydes
If direct benzylic dibromination proves intractable due to substrate sensitivity, an excellent alternative is the conversion of a corresponding benzaldehyde to the gem-dibromide. This two-step sequence (oxidation of the methyl group to an aldehyde, followed by dibromination) often provides a cleaner, more reliable route to the final product.
The conversion of an aldehyde to a gem-dibromoalkane can be efficiently achieved using reagents from the Appel or Corey-Fuchs reactions.[12][13] A common and effective method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Experimental Protocol 2: Gem-Dibromination of an Aldehyde via Appel-type Reaction
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (PPh₃, 2.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir at 0°C for 30 minutes.
-
Substrate Addition: Add a solution of the benzaldehyde derivative (1.0 eq.) in CH₂Cl₂ dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by adding water. Extract the mixture with CH₂Cl₂. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes or pentane; precipitating it from the concentrated crude mixture can be an effective first purification step.
-
Purification: After removing the triphenylphosphine oxide, the remaining material can be purified by column chromatography on silica gel.
This method avoids the challenges of free-radical control and is often higher yielding for complex, electron-rich systems.
References
-
Ren, B., Xu, J., & Liu, C. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. Chemistry–An Asian Journal, 19(5). [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
Baire, B. et al. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. Nature Communications. [Link]
-
Chad's Prep. (2024). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Studley, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Urban, S. et al. (2014). Gem-dibromides prepared from the corresponding aldehydes using the triphenylphosphine monolith in flow. ResearchGate. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination. [Link]
-
Prajapati, D. et al. (2025). A Simple Key for Benzylic Mono and gem-Dibromination of Primary Aromatic Amine Derivatives Using Molecular Bromine. ResearchGate. [Link]
-
Khan Academy. (2010). Bromination of benzene. YouTube. [Link]
-
Leitner, W. et al. (n.d.). Oxybromination of phenol and aniline derivatives in H2O/scCO2 biphasic media. Green Chemistry (RSC Publishing). [Link]
-
Singh, A. et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. Appel Reaction [organic-chemistry.org]
- 13. sciforum.net [sciforum.net]
Technical Support Center: Stability of 1-(Dibromomethyl)-4-methoxybenzene
Ticket Subject: Stability Profile & Handling Guide for 1-(Dibromomethyl)-4-methoxybenzene
CAS: 2746-25-0
Synonyms:
Executive Summary
This compound is a highly reactive geminal dihalide used primarily as a precursor to
Due to the electron-donating nature of the para-methoxy group, this compound is significantly more labile to hydrolysis than unsubstituted benzal bromide. Users frequently report the solid material turning into a "slush" or liquid; this is a chemical transformation, not simple melting.
Module A: Moisture Sensitivity (The Hydrolysis Hazard)
The Issue
Upon exposure to atmospheric moisture, the compound undergoes hydrolysis to form
The Mechanism (Why it happens)
The reaction follows an
Figure 1: The resonance-assisted hydrolysis pathway. The methoxy group (not shown for brevity) pushes electron density to the benzylic carbon, accelerating the loss of bromide.
Diagnostic Symptoms
| Observation | Diagnosis | Technical Explanation |
| Texture Change | Solid | Melting Point Depression. The product ( |
| Odor | Acrid / Biting | Acid Evolution. The hydrolysis releases 2 equivalents of HBr gas, which fumes in moist air. |
| Solubility | Insoluble white ppt in water | Silver Nitrate Test. Adding aqueous AgNO |
Module B: Light Sensitivity (Photolytic Degradation)
The Issue
Benzylic carbon-bromine bonds are weak (
The Mechanism
Photons provide enough energy to cleave the C-Br bond, generating a benzylic radical and a bromine radical. The bromine radical can abstract protons or recombine to form molecular bromine (
Figure 2: Radical decomposition pathway induced by light exposure.
Troubleshooting & Rescue Protocols
User Question: "My sample has turned yellow and smells acidic. Is it usable?"
Follow this decision matrix to determine the viability of your reagent.
Figure 3: Workflow for assessing reagent quality before synthesis.
Rescue Protocol (For Yellow Solids)
If the material is solid but yellow (surface oxidation):
-
Dissolve: Dissolve the solid in a minimal amount of hot hexane or petroleum ether.
-
Filter: Filter while hot to remove insoluble polymer/tars.
-
Crystallize: Cool rapidly to 0°C. The dibromide should crystallize out, leaving the colored impurities in the mother liquor.
-
Dry: Vacuum dry in the dark over
or KOH pellets (to absorb acid traces).
Storage & Handling Best Practices
To maximize shelf-life, strictly adhere to these parameters:
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Refrigerate) | Slows kinetic rate of hydrolysis and radical formation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces moisture-laden air. Argon is preferred as it is heavier than air. |
| Container | Amber Glass with Teflon seal | Amber glass blocks UV; Teflon prevents HBr from corroding the cap liner. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |
Frequently Asked Questions (FAQ)
Q: Can I dry this compound in an oven? A: No. Heating this compound, especially if slightly moist, will accelerate the elimination of HBr and conversion to the aldehyde. Vacuum drying at room temperature is the only safe method.
Q: Why does the bottle build up pressure? A: If hydrolysis occurs, HBr gas is generated. In a tightly sealed vessel, this can pressurize the headspace. Open old bottles with caution in a fume hood.
Q: I need to generate the aldehyde anyway. Can I just add water?
A: Yes. This is a standard synthesis method (Sommelet reaction variation or simple hydrolysis). Refluxing the dibromide in aqueous ethanol/water will quantitatively yield
References
-
Hydrolysis of Gem-Dihalides
- Mechanism & Utility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Hydrolysis of gem-dihalides to aldehydes).
-
Specific Reactivity: The electron-donating effect of the p-methoxy group on benzylic solvolysis is a foundational concept in physical organic chemistry. See: J. Am. Chem. Soc. 1951, 73, 1, 22–26.
-
Safety & Handling Data
-
Synthesis Applications
-
Aldehyde Synthesis: Li, J. J. (2014).[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing hydrolysis of benzylic halides).
-
Sources
troubleshooting low conversion in p-methoxytoluene bromination
Welcome to the technical support center for the bromination of p-methoxytoluene. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this common but nuanced electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate experimental hurdles and achieve optimal results.
Troubleshooting Guide: Low Conversion
Low conversion is the most frequently reported issue in the bromination of activated aromatic rings like p-methoxytoluene. The following section breaks down the most common causes and provides actionable solutions to enhance your reaction yield.
Q1: My conversion of p-methoxytoluene is unexpectedly low. What are the primary factors I should investigate?
Low conversion in this electrophilic aromatic substitution (EAS) reaction typically stems from one of four areas: insufficient electrophilicity of the brominating agent, suboptimal reaction conditions, competing side reactions, or procedural errors related to moisture or workup.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low conversion.
Q2: I'm using molecular bromine (Br₂), but the reaction is sluggish. How can I increase its reactivity?
This is a classic case of insufficient electrophilicity. While p-methoxytoluene is an activated ring, molecular bromine by itself is a relatively weak electrophile for aromatic substitution.[1] The rate can be dramatically accelerated by the addition of a Lewis acid catalyst.
Causality: The Lewis acid (e.g., FeBr₃) interacts with a bromine molecule, polarizing the Br-Br bond. This creates a highly electrophilic bromine species, often represented as a Br-Br-FeBr₃ complex, which is readily attacked by the electron-rich aromatic ring.[2][3][4]
Solutions:
-
Use a Lewis Acid Catalyst: The most common and effective catalyst is ferric bromide (FeBr₃).[2] It can be added directly or generated in situ by adding a catalytic amount of iron filings to the molecular bromine.
-
Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Water can react with and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
Caption: Activation of molecular bromine by a Lewis acid catalyst.
Q3: I see my starting material being consumed, but my desired product yield is still low. I'm also seeing a second, non-polar spot on my TLC. What's happening?
This strongly suggests a competing side reaction is occurring. For p-methoxytoluene, the primary culprit is benzylic (side-chain) bromination at the methyl group, yielding 4-methoxybenzyl bromide. This reaction proceeds via a free-radical mechanism, which is favored under different conditions than the desired ionic electrophilic substitution.[5]
Causality & Distinguishing Conditions:
| Reaction Type | Electrophilic Aromatic Substitution (Desired) | Free-Radical Side-Chain Bromination (Undesired) |
| Mechanism | Ionic | Free Radical |
| Reagents | Br₂ with Lewis Acid (FeBr₃) or NBS in a polar solvent (e.g., Acetonitrile)[6] | NBS in a non-polar solvent (e.g., CCl₄) or Br₂ with UV light[7][8] |
| Initiators | Lewis or Brønsted Acids | Radical Initiators (AIBN, Benzoyl Peroxide) or UV light |
| Inhibitors | Water, Lewis Bases | Radical scavengers |
Solutions:
-
Exclude Light: Wrap your reaction flask in aluminum foil to prevent photo-initiation of radical pathways.
-
Avoid Radical Initiators: Ensure no radical initiators like AIBN or peroxides are present.
-
Choose the Right Solvent: When using N-Bromosuccinimide (NBS), the solvent choice is critical. Polar solvents like acetonitrile (CH₃CN) favor the ionic (ring substitution) pathway, while non-polar solvents like carbon tetrachloride (CCl₄) promote the radical (side-chain) pathway.[6]
Caption: Competing ionic and radical bromination pathways.
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism for the bromination of p-methoxytoluene?
The reaction is a classic Electrophilic Aromatic Substitution (EAS). The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing and activating. The methoxy group is a much stronger activator, so it primarily controls the regioselectivity.
-
Step 1: Generation of the Electrophile: A Lewis acid like FeBr₃ activates Br₂, creating a potent electrophile.
-
Step 2: Nucleophilic Attack: The π-electrons of the p-methoxytoluene ring attack the electrophilic bromine atom. This attack occurs predominantly at the position ortho to the powerful methoxy activating group (C3 position), as the para position is blocked. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Step 3: Deprotonation: A weak base (like Br⁻ or the solvent) removes the proton from the carbon bearing the new bromine atom. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 3-bromo-4-methoxytoluene.[2]
Q5: Should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both are viable, but the choice depends on your experimental constraints and desired selectivity.
| Reagent | Pros | Cons | Best For |
| Br₂ / FeBr₃ | Inexpensive, powerful, well-established. | Highly corrosive and toxic, requires a catalyst, can lead to over-bromination if not controlled.[9] | Standard, large-scale electrophilic aromatic brominations. |
| NBS | Solid reagent (easier to handle), highly selective depending on solvent, often gives cleaner reactions.[7] | More expensive, can lead to side-chain bromination if conditions aren't controlled, succinimide byproduct must be removed.[10] | Reactions where high regioselectivity is crucial and for avoiding the handling of liquid bromine. |
Q6: My reaction with NBS worked, but how do I get rid of the succinimide byproduct during workup?
The succinimide byproduct is sparingly soluble in many common non-polar organic solvents (like dichloromethane or ether) but is soluble in water.
Standard Workup Protocol:
-
After the reaction is complete, cool the mixture.
-
Quench any remaining reactive bromine species by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown/orange color of bromine will disappear.[11]
-
Dilute the reaction mixture with your extraction solvent (e.g., dichloromethane).
-
Wash the organic layer with water or a saturated sodium bicarbonate solution. This will extract the majority of the succinimide.
-
Multiple aqueous washes may be necessary. The succinimide may precipitate as a white solid at the interface, which can be removed by filtering the combined organic layers through a plug of Celite or cotton.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Standard Laboratory Protocol
Electrophilic Bromination of p-Methoxytoluene with Br₂/FeBr₃
This protocol is a general guideline and requires optimization based on specific laboratory conditions.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-methoxytoluene (e.g., 1.22 g, 10 mmol) and 20 mL of an anhydrous solvent (e.g., dichloromethane or acetic acid[12]). Cool the flask to 0°C in an ice bath. Protect the apparatus from atmospheric moisture with a drying tube.
-
Catalyst Addition: Add a catalytic amount of iron filings (approx. 50 mg).
-
Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (e.g., 1.68 g, 10.5 mmol, 1.05 equivalents) in 5 mL of the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 5-10°C. The red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the bromine color disappears completely.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with water (1 x 25 mL) and then brine (1 x 25 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography or recrystallization if necessary.
References
- Okawara, M., & Kitamura, T. (2002). Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Journal of the Brazilian Chemical Society.
- University of Calgary. (n.d.). Chapter 21: Reactions of Aromatics. chem.ucalgary.ca.
- University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry.
- Quora. (2020). What happens when p-methoxy toluene is treated with hydrogen bromide?
- Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Raju, T., et al. (2014). Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an Electrochemical Method. Synthetic Communications.
- Almeida, L. S., et al. (2014). A New Regioselective Bromination of Activated Aromatic Rings. ResearchGate.
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Botnikov, M. Ya., et al. (1977). Bromination of p-methoxytoluene by N-bromosuccinimide at atmospheric pressure and above. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
- Pearson, R. E., & Martin, J. C. (1963). Positive Halogen Compounds. VIII. Structure and Reactivity in N-Bromosuccinimide Brominations. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Carreño, M. C., et al. (1994). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
- Hashem, A. I., et al. (1984). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Indian Chemical Society.
- The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Pearson Education. (2024). Predict the major products of the following reactions. (f) p-methylanisole + Br2, light.
- ECHEMI. (n.d.). How to do workup after doing bromination with NBS?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chapter 21:Reactions of Aromatics [research.cm.utexas.edu]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. youtube.com [youtube.com]
- 5. Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an ...: Ingenta Connect [ingentaconnect.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Predict the major products of the following reactions.(f) p-methy... | Study Prep in Pearson+ [pearson.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. echemi.com [echemi.com]
- 11. Workup [chem.rochester.edu]
- 12. jcsp.org.pk [jcsp.org.pk]
Validation & Comparative
Decoding the ¹H NMR Landscape: A Comparative Guide to the Benzylic Proton Chemical Shift in 1-(Dibromomethyl)-4-methoxybenzene
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone of structural elucidation. The chemical shift (δ) of a proton provides a wealth of information about its electronic environment. This guide offers an in-depth analysis of the ¹H NMR chemical shift of the benzylic proton in 1-(dibromomethyl)-4-methoxybenzene, a value not readily found in literature. Through a comparative approach with structurally related analogues and a foundation in NMR theory, we will dissect the factors governing this key spectroscopic parameter.
The Benzylic Proton: A Sensitive Reporter of Structural Changes
The benzylic position, the carbon atom directly attached to a benzene ring, is a region of significant electronic activity. The chemical shift of a proton at this position is exquisitely sensitive to both the substituents on the benzylic carbon and the electronic nature of the aromatic ring. In this guide, we will use 1-(bromomethyl)-4-methoxybenzene as our primary reference to understand the impact of progressive bromination on the benzylic proton's chemical shift.
Comparative Analysis of Benzylic Proton Chemical Shifts
To contextualize the chemical shift of the benzylic proton in this compound, we will compare it with its monobrominated and non-brominated precursors, as well as the tribrominated analogue.
| Compound | Structure | Benzylic Proton(s) | Experimental/Predicted ¹H NMR Chemical Shift (δ, ppm) |
| 4-Methoxytoluene | ![]() | -CH₃ | ~2.36 |
| 1-(Bromomethyl)-4-methoxybenzene | ![]() | -CH₂Br | ~4.51[1] |
| This compound | ![]() | -CHBr₂ | Predicted: ~6.5 - 7.0 |
| 1-(Tribromomethyl)-4-methoxybenzene | ![]() | -CBr₃ | No benzylic proton |
Note: The chemical shift for 4-methoxytoluene is a typical value for a benzylic methyl group. The value for 1-(bromomethyl)-4-methoxybenzene is from experimental data. The chemical shift for this compound is a prediction based on established substituent effects.
The Inductive Effect: Unpacking the Deshielding Influence of Bromine
The primary factor governing the downfield shift of the benzylic proton upon bromination is the inductive effect. Bromine is a highly electronegative atom, and it withdraws electron density from the benzylic carbon. This, in turn, reduces the electron density around the attached proton.
In the context of NMR spectroscopy, a lower electron density around a proton means it is less "shielded" from the external magnetic field of the NMR spectrometer.[2] Consequently, a lower applied magnetic field is required to bring the proton into resonance, resulting in a larger chemical shift (a downfield shift).
The introduction of a single bromine atom in 1-(bromomethyl)-4-methoxybenzene causes a significant downfield shift of the benzylic protons from approximately 2.36 ppm in 4-methoxytoluene to around 4.51 ppm.[1]
The Additive Effect of a Second Bromine Atom
The introduction of a second bromine atom to the benzylic carbon in this compound is expected to further amplify this deshielding effect. The inductive withdrawal of electron density is now exerted by two bromine atoms, leading to an even greater reduction in the electron density around the benzylic proton. This additive electronegativity results in a further downfield shift. Based on empirical substituent effect calculations, we can predict the chemical shift of the benzylic proton in this compound to be in the range of 6.5 - 7.0 ppm .
The Role of the para-Methoxy Group: An Electron-Donating Influence
The methoxy group (-OCH₃) at the para position of the benzene ring also plays a crucial role in determining the benzylic proton's chemical shift. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This makes the methoxy group an electron-donating group (EDG).
This donation of electron density to the benzene ring has a slight shielding effect on the benzylic proton, counteracting the deshielding effect of the bromine atoms to a small extent. While the inductive effect of the halogens is the dominant factor, the presence of the electron-donating methoxy group will cause the benzylic proton to appear slightly upfield compared to a similar compound with an electron-withdrawing group in the para position.[3]
Experimental Protocol for ¹H NMR Analysis
To experimentally determine the chemical shift of the benzylic proton in this compound, the following protocol can be employed:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Identify the singlet corresponding to the benzylic proton (-CHBr₂) and record its chemical shift. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The methoxy protons will appear as a singlet around 3.8 ppm.
-
Visualizing the Influences on Chemical Shift
The following diagram illustrates the key electronic factors that determine the chemical shift of the benzylic proton in this compound.
Figure 1. A diagram illustrating the opposing electronic effects influencing the chemical shift of the benzylic proton.
Conclusion
The ¹H NMR chemical shift of the benzylic proton in this compound provides a clear example of the interplay between inductive and resonance effects in determining proton environments. By comparing it to its less brominated analogue, 1-(bromomethyl)-4-methoxybenzene, we can appreciate the significant deshielding effect of each additional electronegative bromine atom. The predicted downfield shift to the 6.5 - 7.0 ppm region underscores the power of substituent effects in modulating chemical shifts. This guide provides a framework for understanding and predicting the spectroscopic properties of similarly substituted aromatic compounds, a valuable skill for any researcher in the chemical sciences.
References
-
Canadian Journal of Chemistry. (1969). Effect of substituents on the chemical shift of benzylic protons. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. [Link]
-
Spectroscopy Europe. (2002). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Wiley-VCH. Supporting Information. [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 1-(Dibromomethyl)-4-methoxybenzene from 4-Methoxybenzyl Bromide by NMR Spectroscopy
For researchers engaged in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science, the precise structural elucidation of reaction intermediates and products is paramount. Isomeric impurities can significantly impact the outcome of subsequent synthetic steps and the properties of the final product. This guide provides an in-depth, practical comparison of two structurally similar compounds, 1-(Dibromomethyl)-4-methoxybenzene and 4-methoxybenzyl bromide, focusing on how to unambiguously differentiate them using Nuclear Magnetic Resonance (NMR) spectroscopy.
The challenge in distinguishing these two compounds arises from their identical core structure, differing only by the number of bromine atoms on the benzylic carbon. While they share the same methoxy and para-substituted benzene moieties, the difference in the benzylic group leads to distinct and readily identifiable features in both their proton (¹H) and carbon-13 (¹³C) NMR spectra.
The Decisive Power of ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most immediate and striking differences between this compound and 4-methoxybenzyl bromide. The key lies in the analysis of the benzylic proton signals, their chemical shifts, and their integration values.
4-Methoxybenzyl Bromide (1-(Bromomethyl)-4-methoxybenzene)
In 4-methoxybenzyl bromide, the benzylic carbon is bonded to two protons and one bromine atom. The electron-withdrawing nature of the bromine atom and the deshielding effect of the aromatic ring cause the signal for these benzylic protons to appear significantly downfield from typical alkyl protons.
-
Benzylic Protons (-CH₂Br): Expect a singlet at approximately 4.5 ppm . The integration of this peak will correspond to two protons . The signal is a singlet because there are no adjacent protons to cause splitting.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around 3.8 ppm .
-
Aromatic Protons: The para-substitution pattern of the benzene ring results in a characteristic and symmetrical appearance for the four aromatic protons. You will observe two distinct doublets, each integrating to two protons.
-
The two protons ortho to the electron-donating methoxy group will be more shielded and appear upfield, typically around 6.8-6.9 ppm .
-
The two protons ortho to the electron-withdrawing bromomethyl group will be more deshielded and appear downfield, usually around 7.2-7.3 ppm .
-
This compound
The addition of a second bromine atom to the benzylic carbon in this compound introduces two critical changes that are easily detected in the ¹H NMR spectrum.
-
Benzylic Proton (-CHBr₂): This lone proton is now influenced by two strongly electron-withdrawing bromine atoms. This dual deshielding effect causes a significant downfield shift compared to the monobromo-analogue. Expect a singlet at approximately 6.5-6.6 ppm . The integration of this peak will correspond to only one proton .
-
Methoxy Protons (-OCH₃): The chemical shift of the methoxy protons will be largely unaffected and should still appear as a singlet around 3.8 ppm .
-
Aromatic Protons: The aromatic region will still show a para-substituted pattern of two doublets. However, the more electron-withdrawing nature of the dibromomethyl group compared to the bromomethyl group may cause a slight downfield shift of the adjacent aromatic protons.
The following diagram illustrates the workflow for distinguishing the two compounds based on their ¹H NMR spectra.
Caption: Workflow for distinguishing the compounds by ¹H NMR.
Corroboration with ¹³C NMR Spectroscopy
While ¹H NMR is often sufficient for a definitive identification, ¹³C NMR provides valuable confirmatory data. The key diagnostic signal is that of the benzylic carbon.
4-Methoxybenzyl Bromide (1-(Bromomethyl)-4-methoxybenzene)
-
Benzylic Carbon (-CH₂Br): This carbon will appear in the aliphatic region, but shifted downfield due to the attached bromine. Expect a signal around 33-35 ppm .
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm is characteristic of a methoxy carbon attached to an aromatic ring.
-
Aromatic Carbons: You will observe four signals for the aromatic carbons due to the para-substitution. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in the aromatic region (around 159 ppm), while the carbon attached to the bromomethyl group will be around 130 ppm. The two sets of equivalent CH carbons will appear around 114 ppm and 129 ppm.
This compound
-
Benzylic Carbon (-CHBr₂): The "heavy atom effect" of the two bromine atoms will cause a significant upfield shift of the benzylic carbon signal compared to what might be expected based on electronegativity alone.[1] This is a known phenomenon for carbons bearing multiple heavy halogens. Instead of a further downfield shift, the signal is expected to be in the range of 35-40 ppm . While this is a small difference from the monobromo compound, it is a consistent and theoretically supported distinction.
-
Methoxy and Aromatic Carbons: The chemical shifts of the methoxy and aromatic carbons will be very similar to those in the monobromo compound, with minor shifts expected due to the different electronic nature of the benzylic substituent.
Summary of Key NMR Distinctions
| Feature | 4-Methoxybenzyl Bromide | This compound |
| ¹H NMR | ||
| Benzylic Signal | Singlet, ~4.5 ppm | Singlet, ~6.5-6.6 ppm |
| Benzylic Integration | 2H | 1H |
| ¹³C NMR | ||
| Benzylic Carbon | ~33-35 ppm | ~35-40 ppm |
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
The following diagram outlines the general experimental workflow.
Caption: General workflow for NMR analysis.
Conclusion
By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can confidently and accurately distinguish between this compound and 4-methoxybenzyl bromide. The most telling evidence is found in the ¹H NMR spectrum, where the benzylic proton signal's chemical shift and integration provide an unmistakable signature for each compound. The ¹³C NMR spectrum offers valuable confirmatory data, particularly in the chemical shift of the benzylic carbon. Adherence to proper experimental protocol will ensure high-quality data, enabling precise and reliable structural determination.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 4-Methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
SDBS. (n.d.). Benzyldibromomethane. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
- Breitmaier, E., & Voelter, W. (2008). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
Sources
Decoding the Vibrational Signature: A Comparative Guide to the C-Br Stretch in p-Methoxybenzal Bromide and Related Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced language of infrared (IR) spectroscopy is paramount for structural elucidation and reaction monitoring. This guide provides an in-depth analysis of the characteristic IR spectral features of p-methoxybenzal bromide, with a specific focus on the carbon-bromine (C-Br) stretching vibration. By comparing its expected spectral signature with that of structurally similar aromatic bromides, we offer a framework for identifying and interpreting this key functional group.
The C-Br stretching vibration in alkyl and aromatic halides typically appears in the fingerprint region of the IR spectrum, generally between 690 and 515 cm⁻¹[1]. The precise wavenumber of this absorption is sensitive to the electronic environment of the C-Br bond, making IR spectroscopy a valuable tool for probing substituent effects in aromatic systems.
The Vibrational Landscape of Substituted Benzyl Bromides
To understand the characteristic peaks of p-methoxybenzal bromide, it is instructive to first examine the IR spectrum of a closely related compound, p-methoxybenzyl bromide. The primary structural difference is the presence of a single bromine atom in p-methoxybenzyl bromide compared to the two on the benzylic carbon of p-methoxybenzal bromide.
An Attenuated Total Reflectance (ATR) IR spectrum of p-methoxybenzyl bromide reveals several key absorption bands. While a specific C-Br stretching frequency is not explicitly assigned in the available data, we can infer its approximate position based on established ranges and comparison with other molecules. The IR data for a compound synthesized from p-methoxybenzyl alcohol shows peaks at 820, 753, and 683 cm⁻¹[2]. One of these lower frequency bands is likely attributable to the C-Br stretch.
Comparative Spectral Analysis
A detailed comparison with other aromatic and alkyl bromides allows for a more refined interpretation of the C-Br stretching frequency.
| Compound | Structure | C-Br Stretching Frequency (cm⁻¹) | Key Observations |
| p-Methoxybenzyl bromide | 4-CH₃OC₆H₄CH₂Br | Likely in the 700-500 cm⁻¹ region | The electron-donating methoxy group at the para position increases electron density in the aromatic ring. |
| Benzyl Bromide | C₆H₅CH₂Br | ~600-550 cm⁻¹ | The unsubstituted aromatic ring provides a baseline for electronic effects. |
| Methylene Bromide | CH₂Br₂ | 639 cm⁻¹ | An example of a geminal dibromide without aromatic influence. |
| 1-Bromopropane | CH₃CH₂CH₂Br | 690-515 cm⁻¹ | A typical alkyl bromide C-Br stretching range. |
| 3-Bromo-4-methoxybenzaldehyde | 3-Br-4-CH₃OC₆H₄CHO | Not explicitly defined for C-Br, but an IR spectrum is available. | The bromine is directly attached to the aromatic ring, and its vibrational frequency will be influenced by both the methoxy and aldehyde groups. |
Table 1: Comparison of C-Br Stretching Frequencies in Various Organic Bromides.
The Influence of Substituents on C-Br Stretching Frequency
The position of the C-Br stretching vibration is influenced by several factors, including the mass of the atoms and the force constant of the bond. In aromatic systems, electronic effects of substituents play a significant role in modulating the force constant.
Electronic Effects
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring can alter the electron density around the benzylic carbon and, consequently, the C-Br bond.
-
Electron-Donating Groups (e.g., -OCH₃): The methoxy group in p-methoxybenzal bromide is a strong electron-donating group through resonance. This increases the electron density in the aromatic ring and at the benzylic carbon. This increased electron density can lead to a slight strengthening of the C-Br bond, which would shift the stretching frequency to a higher wavenumber compared to an unsubstituted benzyl bromide.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would be expected to decrease the electron density of the C-Br bond, weakening it and shifting the stretching frequency to a lower wavenumber.
The presence of two bromine atoms on the benzylic carbon in p-methoxybenzal bromide, as opposed to one in p-methoxybenzyl bromide, will also influence the C-Br stretching frequency. The two electronegative bromine atoms will have an inductive electron-withdrawing effect, which could slightly weaken the C-Br bonds and shift the absorption to a lower frequency. However, the exact position will be a result of the interplay between the electronic effects of the methoxy group and the two bromine atoms.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality ATR-FTIR spectrum of a solid or liquid sample, such as p-methoxybenzal bromide. Attenuated Total Reflectance (ATR) is a widely used technique that requires minimal sample preparation[3][4].
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample of p-methoxybenzal bromide.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.
-
Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the p-methoxybenzal bromide sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the fingerprint region (1500-500 cm⁻¹) where the C-Br stretch is expected.
-
Use the spectral analysis software to label the wavenumbers of the significant peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Figure 1: Experimental workflow for acquiring an ATR-FTIR spectrum.
Interpreting the Full Spectrum of p-Methoxybenzal Bromide
Beyond the C-Br stretch, the IR spectrum of p-methoxybenzal bromide will exhibit other characteristic peaks that confirm its structure. These can be predicted by examining the spectrum of its precursor, p-anisaldehyde, and considering the transformation of the aldehyde group.
-
Aromatic C-H Stretch: Expect sharp peaks just above 3000 cm⁻¹[5].
-
Aromatic C=C Stretch: A series of absorptions between 1600 and 1450 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic absorption around 1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1030 cm⁻¹ (symmetric stretch). The IR spectrum of p-anisaldehyde shows a strong peak in this region.
-
CH₂ Bending (Wag): A band in the 1300-1150 cm⁻¹ region may be present due to the -CHBr₂ group[1].
The most significant difference compared to p-anisaldehyde would be the disappearance of the characteristic aldehyde C-H stretches (around 2820 and 2720 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹).
Conclusion
The C-Br stretching frequency in p-methoxybenzal bromide is a key diagnostic feature in its IR spectrum, expected to appear in the 700-500 cm⁻¹ region. Its precise location is influenced by the electron-donating methoxy group and the two bromine atoms on the benzylic carbon. By comparing its spectrum with those of related compounds like p-methoxybenzyl bromide and benzyl bromide, and by understanding the electronic effects of substituents, researchers can confidently identify and characterize this important functional group. The use of ATR-FTIR spectroscopy provides a rapid and reliable method for obtaining high-quality spectral data for such analyses.
References
-
Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry. [Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Applications. [Link]
-
4-Methoxybenzyl bromide | C8H9BrO | CID 165021. PubChem. [Link]
-
Continuous flow photochemical generation of p-methoxybenzyl bromide 2k. ResearchGate. [Link]
-
IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
-
Expanded ATR-FTIR spectra of aromatic (a) and aromatic-free (b) materials. ResearchGate. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]
-
3-Methoxybenzyl bromide | C8H9BrO | CID 4067207. PubChem. [Link]
-
Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]
-
Fig. S18 Changes of C−Br bond length of benzyl bromide before and after introduction of single atom Cu. ResearchGate. [Link]
-
Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
3-Bromo-4-methoxybenzaldehyde. NIST WebBook. [Link]
-
The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]
-
Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Sci-Hub. [Link]
Sources
Analytical Profile: Mass Spectrometry Fragmentation of 1-(Dibromomethyl)-4-methoxybenzene
This guide details the mass spectrometry fragmentation pattern of 1-(Dibromomethyl)-4-methoxybenzene (also known as
Executive Summary
This compound is a critical synthetic intermediate, often generated via the Wohl-Ziegler bromination of 4-methoxytoluene. Its analysis is frequently complicated by the presence of its precursor (the monobromo analog) and its hydrolysis product (4-methoxybenzaldehyde).
This guide provides a definitive fragmentation analysis to distinguish this compound from its structural analogues. The presence of a geminal dibromide moiety creates a unique 1:2:1 isotopic triad in the molecular ion cluster, which serves as the primary diagnostic signature.
Compound Profile & Theoretical Signatures
-
IUPAC Name: this compound
-
CAS Number: 2632-13-5 (Generic for isomers), 2746-25-0 (Monobromo analog reference for comparison)
-
Molecular Formula:
-
Nominal Mass: 278 u (based on
)
Isotopic Abundance (The "Fingerprint")
Unlike monochlorinated or monobrominated compounds, the gem-dibromo functionality yields a distinct triplet pattern due to the natural abundance of
| Ion Identity | m/z Value | Isotope Composition | Relative Abundance (Theoretical) |
| Molecular Ion ( | 278 | 1 (25%) | |
| 280 | 2 (50%) | ||
| 282 | 1 (25%) |
Analyst Note: Any deviation from this 1:2:1 intensity ratio in the molecular ion cluster suggests co-elution with impurities or detector saturation.
Fragmentation Mechanism
The fragmentation under Electron Ionization (EI, 70 eV) is driven by the stability of the 4-methoxybenzyl cation (p-anisyl cation).
Primary Pathway: C-Br Cleavage
-
Molecular Ion Formation: The radical cation forms at m/z 278/280/282.
-
-Cleavage (Loss of Br): The weakest bond is the benzylic C-Br bond. Loss of a bromine radical (
) generates the -bromo-4-methoxybenzyl cation at m/z 199 and 201 (1:1 ratio). -
Secondary Loss (Formation of Base Peak): The remaining bromine is lost (often as HBr via rearrangement or direct cleavage if energy allows) to form the highly stable 4-methoxybenzylium ion (quinoid resonance structure) at m/z 121 .
-
Tertiary Decomposition: The m/z 121 ion loses formaldehyde (
) to form the tropylium-like ion at m/z 91 , and subsequently at m/z 65 .
Visualization: Fragmentation Pathway
Figure 1: Mechanistic pathway of this compound fragmentation under 70 eV EI conditions.
Comparative Performance: Distinguishing Alternatives
In synthesis, this compound must be distinguished from its precursor (Monobromo) and hydrolysis product (Aldehyde).
Comparison Matrix
| Feature | Target: Dibromomethyl | Alt 1: Monobromomethyl | Alt 2: Aldehyde |
| Formula | |||
| Molecular Ion ( | 278 / 280 / 282 (1:2:1) | 200 / 202 (1:1) | 136 (Single peak) |
| Base Peak | m/z 121 | m/z 121 | m/z 135 or 136 |
| Key Diagnostic | m/z 199/201 doublet | No m/z > 202 | m/z 107 ( |
| Risk Factor | Thermal degradation to aldehyde in injector | Co-elution possible | Oxidation product |
Detailed Analysis
-
Vs. Monobromo Analog: Both share the m/z 121 base peak. The critical differentiator is the high-mass region . If you see a 1:1 doublet at 200/202 but no signal at 278+, you have incomplete bromination. If you see the 1:2:1 triplet at 278+, you have the gem-dibromide.
-
Vs. Aldehyde: The aldehyde (4-methoxybenzaldehyde) appears at m/z 136. It lacks the bromine isotope pattern entirely. Warning: Old or wet GC columns can hydrolyze the dibromide in situ to the aldehyde. If the m/z 136 peak is tailing or broad, check injector temperature.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this GC-MS workflow. This protocol minimizes thermal degradation of the labile C-Br bonds.
Instrument Parameters
-
Ionization: Electron Impact (EI), 70 eV.[1]
-
Inlet Temperature:
(Keep low to prevent debromination/hydrolysis). -
Column: Non-polar (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
Step-by-Step Workflow
-
Blank Run: Inject pure solvent (DCM or Ethyl Acetate) to clear memory effects.
-
Standard Injection: Inject the sample (1 mg/mL).
-
Isotope Validation Check:
-
Zoom into m/z 275–285.
-
Measure the intensity of m/z 280.
-
Verify m/z 278 is ~50% of 280.
-
Verify m/z 282 is ~50% of 280.
-
-
Fragment Confirmation:
-
Confirm presence of m/z 199/201 (The
cation). -
Confirm Base Peak at m/z 121.
-
Decision Logic for Identification
Figure 2: Decision tree for identifying brominated methoxytoluene derivatives.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(Bromomethyl)-4-methoxybenzene (Analog Reference). National Institute of Standards and Technology. [Link]
-
PubChem. Compound Summary: 4-Methoxybenzyl bromide.[2][3][4] National Library of Medicine. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for isotopic patterns of halogenated compounds). John Wiley & Sons.[1][2][3][5][6]
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha,alpha-dibromotoluene | C7H6Br2 | CID 69249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 5. Npc87960 | C8H12 | CID 12533128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of p-methoxybenzal bromide vs p-methoxybenzal chloride reactivity
Comparative Reactivity Profile: -Methoxybenzal Bromide vs. -Methoxybenzal Chloride[1]
Executive Summary
For researchers in drug discovery and process chemistry, the choice between
- -Methoxybenzal Chloride: The industry standard. It offers a balance of stability (shelf-stable liquid) and reactivity. It requires acidic or Lewis-acid catalysis for activation but is robust enough for distillation and long-term storage.
- -Methoxybenzal Bromide: A high-energy alternative. It is significantly more reactive due to the weaker C-Br bond and is prone to spontaneous hydrolysis and polymerization. It is rarely isolated; best practice dictates in situ generation for immediate consumption.
Key Differentiator: The rate-limiting step in the reactivity of these species—carbocation formation—is accelerated by orders of magnitude in the bromide analogue, making it suitable for reactions at lower temperatures or with weaker nucleophiles where the chloride remains inert.
Mechanistic Foundation: The Electronic "Push-Pull"
The reactivity of these gem-dihalides is governed by two competing electronic factors:
-
Leaving Group Ability (Pull): Bromide (
) is a better leaving group than Chloride ( ) due to a longer, weaker bond ( kcal/mol vs. kcal/mol) and higher polarizability. -
Cation Stabilization (Push): The
-methoxy group is a strong -donor (+M effect). Upon loss of the first halide, the resulting -halo carbocation is stabilized by resonance with the methoxy oxygen.
This "Push-Pull" effect makes
Reaction Pathway: Hydrolysis to Anisaldehyde
The primary reaction of interest for these intermediates is hydrolysis to form
Figure 1: The
Technical Comparison Data
The following data highlights the physical and chemical distinctions critical for experimental design.
| Feature | ||
| Structure | ||
| C-X Bond Energy | ~81 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) |
| Relative Solvolysis Rate | 1 (Reference) | ~50 – 100 (Estimated) |
| Thermal Stability | High (Distillable, bp ~140°C/12 Torr) | Low (Decomposes >60°C or on silica) |
| Storage Requirements | Cool, dry place. Stable under | Freezer (-20°C) , strictly anhydrous, dark. |
| Primary Synthesis | Chlorination of Anisaldehyde ( | Bromination of Anisaldehyde ( |
| Common Application | Protecting group precursor; Synthesis of Anisaldehyde | High-speed electrophile for weak nucleophiles |
Synthesis & Preparation Workflows
Due to the stability differences, the synthetic approach changes. The chloride is "made to stock," while the bromide is "made to order."
Figure 2: Synthetic pathways. Note the purification difference: the chloride can be distilled, while the bromide is typically used without purification to avoid decomposition.
Protocol A: Synthesis of
-Methoxybenzal Chloride
-
Reagents:
-Methoxybenzaldehyde (1.0 eq), Thionyl Chloride ( , 1.5 eq), catalytic DMF. -
Procedure:
-
Dissolve aldehyde in anhydrous DCM (or run neat).
-
Add catalytic DMF (activates
). -
Add
dropwise at 0°C, then reflux for 2-4 hours. -
Workup: Remove excess
under reduced pressure. -
Purification: Distill the residue under high vacuum (approx. 140°C at 12 Torr).
-
Yield: Typically >90%.
-
Protocol B: In Situ Generation of
-Methoxybenzal Bromide
-
Reagents:
-Methoxybenzaldehyde (1.0 eq), Phosphorus Pentabromide ( , 1.1 eq). -
Procedure:
-
Suspend
in anhydrous Benzene or DCM at 0°C under Argon. -
Add aldehyde dropwise (exothermic).
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Workup: Do NOT quench with water if isolating. Decant solution from solid phosphorus byproducts.
-
Usage: Use the solution directly for the next step (e.g., hydrolysis or coupling). Attempting to distill will likely result in charring/polymerization.
-
Experimental Validation: Hydrolysis Kinetics
To validate the reactivity difference in your own lab, perform a Conductometric Solvolysis Assay .
Objective: Measure the rate of halide release in a mixed solvent system.
-
System: 50:50 Acetone:Water (v/v).
-
Method: Dissolve 0.1 mmol of substrate in 10 mL of solvent at 25°C.
-
Observation:
-
Bromide: Rapid increase in conductivity within seconds/minutes due to release of
and . The solution may turn slightly yellow. -
Chloride: Slow, gradual increase in conductivity over hours. May require heating to 50°C to achieve comparable rates to the bromide at RT.
-
Interpretation: The rapid ionization of the bromide confirms its superior leaving group ability, validating its use in "mild condition" protocols where heating (required for the chloride) might degrade sensitive substrates.
References
-
Solvolysis Mechanisms: Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions..
-
Gem-Dihalide Synthesis: Trost, B. M. (1991). Comprehensive Organic Synthesis. Volume 6: Heteroatom Manipulation. .
-
Reactivity of Benzal Halides: Hine, J., & Lee, D. E. (1951). The Hydrolysis of Gem-Dihalides..
-
Safety Data (Anisyl Chlorides): PubChem. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.. (Note: Analogous safety profile for benzal variants).
- Radical Halogenation: Walling, C. (1957). Free Radicals in Solution. Wiley.
Technical Guide: TLC Monitoring of Anisaldehyde vs. 1-(Dibromomethyl)-4-methoxybenzene
Executive Summary
Objective: To provide a robust Thin Layer Chromatography (TLC) protocol for monitoring the conversion of Anisaldehyde (4-Methoxybenzaldehyde) to 1-(Dibromomethyl)-4-methoxybenzene (p-Methoxybenzal bromide).
Key Insight: This analysis relies on the significant polarity shift between the carbonyl functionality (
Critical Consideration: this compound is prone to hydrolysis on acidic silica gel. This guide includes specific buffering protocols to prevent on-plate decomposition, which can lead to false negatives or "streaking" artifacts.
Chemical Principles & Polarity Analysis
To interpret the TLC correctly, one must understand the molecular interactions governing retention.
Polarity Comparison
-
Anisaldehyde (Starting Material):
-
Functional Group: Aldehyde (
).[1] -
Interaction: Strong dipole-dipole interactions and Hydrogen Bond Accepting (HBA) capability with surface silanol groups (
). -
TLC Behavior: Moderately polar; retained significantly by the stationary phase.
-
-
This compound (Product):
-
Functional Group: Geminal Dibromide (
). -
Interaction: The Carbon-Bromine bond is polar, but the molecule lacks H-bond accepting strength comparable to the carbonyl oxygen. The large, polarizable bromine atoms increase lipophilicity (hydrophobicity).
-
TLC Behavior: Low polarity; interacts weakly with silica and strongly with non-polar mobile phases, resulting in a high
.
-
Visualization Logic
-
UV (254 nm): Both compounds possess the anisole (methoxybenzene) chromophore, making them strongly UV-active (quenching the green fluorescence of
plates). -
Chemical Staining:
-
2,4-DNP Stain: Specific for aldehydes.[2] Anisaldehyde forms a bright orange/red hydrazone. The dibromide product will not stain (unless hydrolyzed).
-
Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
-
Modifier (Critical): Triethylamine (
) – used to neutralize silica acidity.
Method A: Standard Elution (Reaction Monitoring)
Solvent System: Hexanes:EtOAc (90:10 v/v)
-
Preparation: Prepare 10 mL of eluent (9 mL Hexanes + 1 mL EtOAc).
-
Spotting: Apply three spots to the baseline:
-
Lane 1: Anisaldehyde (SM)
-
Lane 2: Co-spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture (Product)
-
-
Elution: Run the plate until the solvent front reaches ~1 cm from the top.
-
Visualization: Observe under UV lamp (254 nm).
Method B: Buffered Elution (For Labile Products)
Use this method if the product spot streaks or if you suspect hydrolysis back to the aldehyde on the plate.
Solvent System: Hexanes:EtOAc:Triethylamine (90:10:1 v/v/v)
-
Note: Pre-elute the TLC plate with the mobile phase containing
and dry it before spotting to ensure the silica is fully neutralized.
Data Interpretation & Results
The following table summarizes the expected relative Retention Factors (
| Compound | Structure | Relative Polarity | Est.[3][4] | UV (254 nm) | 2,4-DNP Stain |
| This compound | Low | 0.65 - 0.75 | Dark Spot | No Reaction* | |
| Anisaldehyde | Moderate | 0.30 - 0.40 | Dark Spot | Orange/Red |
*Note: If the dibromide hydrolyzes on the plate, a faint orange halo may appear at the aldehyde
Visualization of Results (Diagram)
Caption: Schematic representation of the TLC plate showing the separation of the non-polar gem-dibromide product (top) from the polar aldehyde starting material (bottom).
Troubleshooting & Stability
Issue: "Streaking" or Tailing
Cause: The gem-dibromide is acid-sensitive. Commercial silica gel is slightly acidic (pH ~5-6), which can catalyze the hydrolysis of
-
Neutralize: Add 1-2% Triethylamine (
) to the mobile phase. -
Speed: Run the TLC immediately after spotting; do not let the plate sit with wet spots.
Issue: Co-elution
Cause: If the solvent is too non-polar (e.g., 100% Hexane), both compounds may stick to the baseline. If too polar (e.g., 1:1 Hex/EtOAc), both may travel to the solvent front.
Solution: Adjust polarity. The target is to keep the Anisaldehyde
-
Too High: Reduce EtOAc (e.g., go to 95:5 Hex/EtOAc).
-
Too Low: Increase EtOAc (e.g., go to 80:20 Hex/EtOAc).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General principles of functional group polarity and TLC).
-
Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Chemistry. [Link]
Sources
A Comparative Guide to the ¹³C NMR Signals of the Gem-Dibromomethyl Carbon in Anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of molecular structures is a cornerstone of modern chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C NMR), provides unparalleled insight into the carbon framework of organic molecules. Anisole (methoxybenzene) and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a gem-dibromomethyl (-CHBr₂) group to the anisole scaffold can significantly alter its chemical and biological properties. Understanding the impact of this unique substituent on the ¹³C NMR spectrum is crucial for unambiguous structure elucidation and quality control.
This in-depth technical guide provides a comparative analysis of the ¹³C NMR signals for the gem-dibromomethyl carbon in anisole derivatives. We will explore the theoretical underpinnings of the observed chemical shifts, present and analyze experimental data for related compounds, and offer a detailed protocol for acquiring high-quality ¹³C NMR spectra for these molecules.
The Influence of Electronic Effects on ¹³C NMR Chemical Shifts
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Two primary electronic effects govern the chemical shifts in substituted aromatic systems: inductive effects and resonance (mesomeric) effects.
-
Inductive Effects: The electronegative bromine atoms in the gem-dibromomethyl group exert a strong electron-withdrawing inductive effect (-I). This effect deshields the attached carbon atom, causing its resonance to appear at a higher chemical shift (downfield) compared to a methyl group.
-
Resonance Effects: The methoxy group (-OCH₃) is a powerful electron-donating group (+R) through resonance. It increases electron density at the ortho and para positions of the aromatic ring. The gem-dibromomethyl group, in contrast, is generally considered to be electron-withdrawing and does not participate in resonance in the same manner as a carbonyl or nitro group.
The interplay of these effects determines the final chemical shifts of both the gem-dibromomethyl carbon and the aromatic carbons of the anisole ring.
Caption: Electronic effects of methoxy and gem-dibromomethyl groups.
Comparative Analysis of ¹³C NMR Chemical Shifts
While specific experimental data for anisole derivatives bearing a gem-dibromomethyl group is not widely available in the public domain, we can make robust predictions and comparisons based on data from closely related compounds.
The Gem-Dibromomethyl (-CHBr₂) Carbon Signal
The chemical shift of the carbon in a -CHBr₂ group attached to an aromatic ring is significantly influenced by the two electronegative bromine atoms. Experimental data for various dibromomethyl-substituted benzenes and naphthalenes consistently show the resonance for the -CHBr₂ carbon in the range of 36-40 ppm .[1] This is considerably downfield from a typical methyl group on a benzene ring (e.g., toluene, ~21 ppm), a direct consequence of the inductive effect of the bromine atoms.
The presence of a methoxy group on the aromatic ring is expected to have a minor electronic effect on the chemical shift of the benzylic -CHBr₂ carbon. The electron-donating nature of the methoxy group might slightly increase the electron density at the position of the gem-dibromomethyl substituent, potentially causing a small upfield shift (to a lower ppm value) compared to the 36-40 ppm range observed in non-methoxy-substituted analogs.
Comparison with Other Benzylic Carbons
To put the chemical shift of the gem-dibromomethyl carbon into context, a comparison with other benzylic carbons is instructive.
| Functional Group | Typical ¹³C Chemical Shift (ppm) | Primary Electronic Effect |
| -CH₃ | ~21 | Weakly electron-donating |
| -CH₂Br | 30-35 | Inductive (-I) |
| -CHBr₂ | ~36-40 (predicted for anisole derivatives) | Strong Inductive (-I) |
| -CBr₃ | ~15-20 | Strong Inductive (-I) |
As the number of bromine atoms on the benzylic carbon increases from one to two, the chemical shift moves downfield due to the additive inductive effect.
Effects on the Aromatic Carbons of the Anisole Ring
The introduction of a gem-dibromomethyl group will also perturb the chemical shifts of the aromatic carbons in the anisole ring. The -CHBr₂ group is primarily an inductively electron-withdrawing group. This effect will deshield the ipso-carbon (the carbon directly attached to the -CHBr₂ group) and, to a lesser extent, the other carbons in the ring.
The powerful electron-donating resonance effect of the methoxy group will still dominate the shielding of the ortho and para carbons, causing them to appear at higher fields (lower ppm values) compared to the meta carbons and the unsubstituted benzene carbon (128.5 ppm).[2] The final observed shifts will be a composite of the effects of both substituents.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring high-quality ¹³C NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the analysis of anisole derivatives.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the purified anisole derivative.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and well-characterized solvent peaks.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for obtaining sharp lines.
3. Acquisition Parameters:
- Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range, typically from 0 to 220 ppm.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining more quantitative data, especially for quaternary carbons.
- Pulse Program: A standard 30-degree pulse angle is often a good compromise between signal intensity and relaxation time.
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase the spectrum carefully to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
A [label="Sample Preparation\n(20-50 mg in 0.6 mL CDCl3)"];
B [label="Spectrometer Setup\n(Tune & Shim)"];
C [label="Data Acquisition\n(Proton Decoupled ¹³C)"];
D [label="Data Processing\n(FT, Phasing, Calibration)"];
E [label="Spectral Analysis\n(Peak Picking & Assignment)"];
A -> B [label="Insert Sample"];
B -> C [label="Load Parameters"];
C -> D [label="FID Output"];
D -> E [label="Processed Spectrum"];
}
Caption: A typical workflow for acquiring ¹³C NMR spectra.
Conclusion
The ¹³C NMR signal of a gem-dibromomethyl carbon in an anisole derivative is expected to appear in a characteristic downfield region of approximately 36-40 ppm, primarily due to the strong inductive effect of the two bromine atoms. This provides a distinct and readily identifiable peak for structural confirmation. The presence of the methoxy group will further modulate the chemical shifts of the aromatic carbons through its powerful resonance effect. By understanding these fundamental principles and utilizing robust experimental protocols, researchers can confidently interpret the ¹³C NMR spectra of these complex molecules, facilitating advancements in chemical synthesis and drug discovery.
References
-
M. Zeller, A. D. Hunter, and C. M. Schürmann, "Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions," Acta Crystallographica Section C: Structural Chemistry, vol. 73, no. 7, pp. 693-704, 2017. [Link]
- J. B. Lambert, H. F. Shurvell, D. A. Lightner, and R. G. Cooks, Organic Structural Spectroscopy. Prentice Hall, 1998.
- H. O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
-
"Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. [Link]
-
"13C NMR," Department of Chemistry, University of Potsdam. [Link]
-
"13C NMR Chemical Shift," Department of Chemistry, Oregon State University, 2022. [Link]
-
"A guide to 13C NMR chemical shift values," Compound Interest, 2015. [Link]
-
"C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene," Doc Brown's Chemistry. [Link]
-
"Chemical shifts," Department of Chemistry, University of Cambridge. [Link]
-
H. M. F. G. A. van der Heiden, M. Hada, and T. Ono, "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes," Physical Chemistry Chemical Physics, vol. 22, no. 3, pp. 1143-1151, 2020. [Link]
-
"CONTENTS 1. 13C NMR spectroscopy • Chemical shift," Department of Chemistry, Indian Institute of Technology Bombay. [Link]
-
"NMR Spectroscopy :: 13C NMR Chemical Shifts," Department of Chemistry, University of Wisconsin-Madison. [Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of 1-(Dibromomethyl)-4-methoxybenzene
Executive Summary
1-(Dibromomethyl)-4-methoxybenzene (CAS: 2746-25-0), also known as 4-Methoxybenzal bromide , requires strict adherence to Halogenated Organic Waste protocols. Its benzylic gem-dibromide structure makes it highly susceptible to hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas and p-anisaldehyde upon contact with moisture.
Immediate Action Directive:
-
Primary Waste Stream: Halogenated Organic Solvents (High BTU Incineration).
-
Critical Hazard: Corrosive (Skin/Eye), Lachrymator, Moisture Sensitive.
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or bases in bulk.
Part 1: Chemical Profile & Risk Assessment (The "Why")
To ensure safety, operators must understand the causality behind the disposal protocols. The hazards of this compound are dictated by its gem-dibromide functionality.
The Hydrolysis Hazard Mechanism
Unlike simple alkyl halides, geminal dihalides at the benzylic position are highly reactive toward water (hydrolysis). When this compound contacts moisture (even humid air), it undergoes hydrolysis to form 4-methoxybenzaldehyde and Hydrogen Bromide.
Chemical Equation:
Operational Implication:
-
Acid Generation: The release of HBr creates an immediate inhalation hazard and acid burns.
-
Pressure Buildup: Sealed waste containers containing moisture can pressurize due to HBr gas generation, leading to rupture.
-
Lachrymatory Effect: The compound and its breakdown products irritate mucous membranes severely.
Physical & Chemical Data Table
| Property | Data | Operational Significance |
| CAS Number | 2746-25-0 | Identifier for waste manifesting.[1] |
| Physical State | Solid (Low melting point) | May liquefy in warm labs; treat spills as liquid/solid hybrid. |
| Reactivity | Moisture Sensitive | Store under inert gas; segregate from aqueous waste. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable; requires high-temp incineration. |
| GHS Classification | Skin Corr.[1][2][3][4][5][6][7][8] 1B; Eye Dam. 1 | Full skin/eye protection is mandatory. |
Part 2: Personal Protective Equipment (PPE) Matrix
Trust in safety protocols relies on a "barrier of defense" approach.
| PPE Category | Specification | Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Prevents exposure to lachrymatory vapors and HBr gas. |
| Hand Protection | Nitrile (Double gloved) or Laminate Film (Silver Shield) | Benzylic bromides can permeate standard latex rapidly. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against corrosive vapors or splashes. |
| Body Protection | Chemical-Resistant Lab Coat & Closed-toe Shoes | Prevents skin burns from solid particulates or hydrolyzed acid. |
Part 3: Operational Disposal Protocol
Scenario A: Disposal of Bulk/Unused Reagent
Objective: Safe transfer of solid/liquid reagent to EHS for incineration.
-
Segregation: Isolate the material.[1] Do not mix with aqueous waste, strong bases, or oxidizers.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Metal containers are prohibited due to corrosion by HBr.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: "this compound" (95%+), "Trace HBr".
-
Hazard Checkboxes: Corrosive, Toxic.[6]
-
Special Note: Write "Moisture Sensitive - Releases Acid Gas" on the label.
-
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) inside a secondary container until pickup.
Scenario B: Quenching Trace Residues (Glassware Cleaning)
Objective: Decontaminate glassware (flasks, spatulas) before removing them from the fume hood. Warning: Never use this method for bulk disposal (>1g). The exotherm and gas release can be violent.[3]
Step-by-Step Quench Protocol:
-
Preparation: Place contaminated glassware in the back of the fume hood.
-
Solvent Rinse: Rinse the glassware with a small volume of acetone or dichloromethane to dissolve the solid. Collect this rinse as Halogenated Organic Waste .
-
Hydrolysis (The Quench):
-
Prepare a 5% Sodium Bicarbonate (
) aqueous solution. -
Slowly add the bicarbonate solution to the glassware.
-
Observation: You will see bubbling (
release) as the generated HBr is neutralized. -
Allow to sit for 30 minutes to ensure complete hydrolysis of the gem-dibromide to the aldehyde.
-
-
Final Wash:
-
Check pH of the liquid (should be neutral/basic, pH 7-9).
-
The resulting solution contains p-anisaldehyde (an irritant, but less toxic) and sodium bromide.
-
Dispose of the aqueous quench mixture into the Aqueous Chemical Waste stream (due to organic aldehyde content).
-
-
Cleaning: Wash glassware with soap and water as normal.
Part 4: Visualization of Workflows
Disposal Decision Logic
This diagram guides the researcher through the decision-making process for disposal, ensuring no step is missed.
Caption: Operational logic flow for segregating bulk reagent from trace residues to ensure safe neutralization and disposal.
Hydrolysis Hazard Pathway
Understanding the chemical breakdown is vital for safety. This diagram illustrates why moisture must be avoided in bulk storage.
Caption: Mechanism of hydrolysis showing the generation of corrosive HBr gas upon contact with water.
Part 5: Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The lachrymatory effects will be immediate.
-
PPE Up: Do not attempt cleanup without a respirator (if outside hood) or proper ventilation.
-
Contain: Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
-
Note: Do not use paper towels initially, as they provide moisture which accelerates HBr release.
-
-
Neutralize: Once absorbed, treat the solid mixture with soda ash or sodium bicarbonate powder to neutralize potential acidity.
-
Disposal: Scoop into a wide-mouth jar, label as "Spill Debris: Corrosive/Halogenated," and request urgent EHS pickup.
References
-
Master Organic Chemistry. (2013). Hydrolysis of Geminal Dihalides: Mechanisms and Reactivity. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




